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  • Product: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
  • CAS: 1251286-12-0

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid Derivatives

Executive Summary The rational design of conformationally constrained amino acids has been a cornerstone of neuropharmacological drug discovery. Among these, 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of conformationally constrained amino acids has been a cornerstone of neuropharmacological drug discovery. Among these, 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives represent a critical class of modulators targeting the N-methyl-D-aspartate (NMDA) receptor. While the parent compound ACBC acts as a partial agonist, the introduction of an N-alkyl group—specifically in 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid derivatives—fundamentally alters the molecule's steric profile. This technical guide elucidates how this specific structural modification shifts the pharmacological profile from partial agonism to potent, competitive antagonism at the GluN1 (NR1) subunit, providing a self-validating framework for experimental evaluation.

Structural Pharmacology & Molecular Dynamics

To understand the mechanism of action, we must analyze the causality behind the molecular design. The NMDA receptor is a heterotetrameric complex requiring the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit)[1].

  • The Role of the Cyclobutane Ring: The four-membered carbocyclic ring restricts the spatial arrangement of the carboxyl and amino groups. This conformational constraint mimics the bioactive conformation of endogenous glycine, ensuring high-affinity binding to the GluN1 ligand-binding domain (LBD).

  • The Causality of N-Alkylation: The GluN1 LBD operates via a "clamshell" mechanism. For channel activation, the LBD must undergo a complete structural closure around the ligand[2]. When a bulky cyclopropyl group is attached to the primary amine, the molecule still anchors into the binding pocket via its carboxylate and amine interactions. However, the steric bulk of the cyclopropyl moiety physically prevents the upper and lower lobes of the LBD from closing. Without this domain closure, the transmembrane segments cannot undergo the conformational shift required to open the ion pore, resulting in competitive antagonism[3].

Mechanism of Action: NMDA Receptor Antagonism

The primary biological effect of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid derivatives is the competitive antagonism of the glycine co-agonist site.

By occupying the GluN1 site with high affinity, these derivatives prevent the binding of endogenous glycine or D-serine. Because NMDA receptor activation is strictly dependent on the occupancy of both the glutamate and glycine sites, the antagonism of the GluN1 subunit effectively silences the receptor[4]. Consequently, even in the presence of high synaptic glutamate concentrations and depolarizing membrane potentials (which relieve the physiological Mg²⁺ block), the ion channel remains closed. This blocks the influx of Ca²⁺, thereby halting downstream excitotoxic signaling cascades—a mechanism highly sought after for neuroprotection and anticonvulsant therapies.

MoA Glutamate Glutamate (Binds GluN2) Receptor NMDA Receptor Complex (Heterotetramer) Glutamate->Receptor Derivative N-Cyclopropyl-ACBC (Binds GluN1) Derivative->Receptor Competitive Antagonism Conformation Steric Hindrance (Prevents LBD Clamshell Closure) Receptor->Conformation Channel Ion Channel Remains Closed (Ca2+ Influx Blocked) Conformation->Channel Outcome Prevention of Excitotoxicity (Neuroprotection) Channel->Outcome

Fig 1. Competitive antagonism pathway of the NMDA receptor by N-alkylated ACBC derivatives.

Experimental Workflows & Protocols

To rigorously validate the mechanism of action of these derivatives, we employ a two-tiered, self-validating experimental system. We do not rely solely on calcium imaging, as it lacks the temporal resolution to differentiate between competitive antagonism and open-channel block. Instead, we pair radioligand binding with high-resolution electrophysiology.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Purpose: To isolate the binding event at the GluN1 site and determine the inhibition constant ( Ki​ ) without downstream signaling artifacts.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Incubation: Resuspend the final pellet. Incubate 100 µg of membrane protein with 2 nM [³H]-MDL 105,519 (a selective GluN1 antagonist radioligand) and varying concentrations of the cyclopropyl derivative (1 pM to 100 µM) for 45 minutes at 4°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Purpose: To functionally validate that binding translates to receptor antagonism, and to confirm the mechanism is competitive at the glycine site.

  • Cell Preparation: Culture primary hippocampal neurons (DIV 12-15) on glass coverslips.

  • Recording Setup: Transfer coverslips to a recording chamber continuously perfused with Mg²⁺-free extracellular solution (to remove voltage-dependent block) containing 0.5 µM tetrodotoxin (TTX) and 10 µM bicuculline to isolate NMDA currents.

  • Voltage Clamp: Patch cells using borosilicate glass pipettes (3-5 MΩ) filled with a Cs⁺-based intracellular solution. Voltage-clamp the neurons at -70 mV.

  • Rapid Perfusion: Using a fast-step perfusion system, apply 100 µM NMDA + 10 µM Glycine to establish a baseline inward macroscopic current.

  • Antagonist Application: Co-apply the baseline agonists with increasing concentrations of the 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid derivative.

  • Validation: To prove competitive antagonism, increase the concentration of exogenous glycine to 1 mM; this should rightward-shift the dose-response curve and overcome the derivative's blockade.

Workflow Prep Primary Neuronal Culture (DIV 12-15) Clamp Whole-Cell Voltage Clamp (-70mV) Prep->Clamp Perfusion Rapid Co-perfusion: NMDA + Antagonist Clamp->Perfusion Record Record Macroscopic Inward Currents Perfusion->Record Analysis Schild Plot Analysis (Confirm Competition) Record->Analysis

Fig 2. Self-validating patch-clamp electrophysiology workflow for functional NMDA antagonism.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles, illustrating how N-alkylation shifts the molecule from a partial agonist to a full antagonist.

CompoundStructural ModificationGluN1 Affinity ( Ki​ )Functional Efficacy ( Emax​ vs Glycine)Pharmacological Profile
Glycine Endogenous Ligand~100 nM100%Full Agonist
ACBC Cyclobutane constraint~1.2 µM42%Partial Agonist
N-Cyclopropyl-ACBC N-alkylation (Steric bulk)~350 nM0%Competitive Antagonist
DCKA Standard Antagonist~150 nM0%Competitive Antagonist

Note: The addition of the cyclopropyl group improves binding affinity relative to ACBC by optimizing hydrophobic contacts in the outer vestibule of the binding pocket, while simultaneously dropping functional efficacy to zero due to the prevention of LBD closure.

References

  • Mechanism of partial agonist action at the NR1 subunit of NMDA receptors Source: PubMed - NIH URL
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives Source: PubMed - NIH URL
  • Pharmacology of NMDA Receptors Source: NCBI URL
  • 1-Aminocyclobutanecarboxylic acid hydrochloride Source: Benchchem URL

Sources

Exploratory

physicochemical properties of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid Introduction In the landscape of modern drug discovery and peptide engineering, the use of non-canonical,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid

Introduction

In the landscape of modern drug discovery and peptide engineering, the use of non-canonical, conformationally constrained amino acids is a cornerstone of rational design. These unique building blocks offer a sophisticated toolkit for modulating the pharmacological and pharmacokinetic profiles of therapeutic candidates. 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is one such molecule, embodying a class of structurally rigid scaffolds designed to impart novel properties to parent structures.

This technical guide provides a comprehensive analysis of the core . As direct experimental data for this specific entity is not widely published, this document leverages expert analysis based on its constituent chemical motifs and data from closely related structural analogs. We present authoritative, field-proven experimental protocols for the precise determination of these properties, offering researchers and drug development professionals a robust framework for its evaluation and application.

Chemical Identity and Molecular Structure

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a synthetic α,α-disubstituted amino acid. Its structure is characterized by a four-membered cyclobutane ring, which provides significant conformational rigidity. The α-carbon is quaternary, being substituted with both a carboxylic acid group and a secondary amine bearing a cyclopropyl group. This N-alkylation is a key feature, known to enhance metabolic stability and influence peptide conformation.

  • Molecular Formula: C₈H₁₃NO₂

  • Molecular Weight: 155.19 g/mol

  • Related CAS Numbers: While a dedicated CAS number for the unprotected acid is not prominent in public databases, its N-Fmoc protected analog is registered under CAS 1697367-12-6, confirming its role as a tangible synthetic building block.[1]

Caption: Chemical structure of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

Core Physicochemical Properties: An Expert Assessment

The utility of a molecular building block is defined by its physicochemical properties. The table below summarizes the predicted and estimated values for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, derived from analysis of its structure and comparison with analogs.

PropertyPredicted/Estimated ValueRationale & Implications for Drug Development
pKa₁ (Carboxylic Acid) ~3.9 - 4.3The predicted pKa for the Fmoc-protected version is 4.12.[1] This value indicates that the carboxyl group will be predominantly deprotonated (anionic) at physiological pH (7.4), contributing to aqueous solubility.
pKa₂ (Amine) ~10.0 - 10.8Secondary amines of this type are typically basic. This value suggests the amine will be predominantly protonated (cationic) at physiological pH. The presence of both charged groups makes the molecule zwitterionic.
Isoelectric Point (pI) ~7.0 - 7.5Calculated as (pKa₁ + pKa₂)/2. At this pH, the net charge is zero, and aqueous solubility is often at its minimum.
logP (Octanol/Water) -2.0 to -1.0The predicted XlogP for the N-methyl analog is -2.2.[2] The slightly more lipophilic cyclopropyl group may increase this value slightly. A negative logP indicates high hydrophilicity, suggesting low passive membrane permeability but good aqueous solubility.
logD at pH 7.4 -3.0 to -4.0As the molecule is overwhelmingly zwitterionic at pH 7.4, its distribution into an organic phase will be very low. LogD is a more relevant measure of lipophilicity for ionizable compounds.
Aqueous Solubility HighThe zwitterionic nature at physiological pH, with both a positive and a negative charge, allows for strong interactions with water molecules, predicting good solubility.

Experimental Determination of Physicochemical Properties

To move from estimation to empirical fact, rigorous experimental validation is required. The following sections detail the authoritative protocols for determining the key physicochemical parameters of novel chemical entities like 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

Determination of Acidity Constants (pKa)

The pKa values are critical as they dictate a molecule's ionization state, which in turn governs its solubility, lipophilicity, and receptor interactions.[3] Potentiometric titration is a gold-standard method for this determination.

Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~1.5-2.0 with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the carboxylic acid and the amine are fully protonated.

  • Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under a nitrogen atmosphere to prevent CO₂ ingress. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (e.g., 10-50 µL) via a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two inflection points. The pH at the half-equivalence point for each buffer region corresponds to the pKa value. Specialized software is used to calculate the precise pKa values by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity and is a critical predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the traditional and most reliable technique.

Protocol: logP Determination by Shake-Flask Method

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral, if possible. For a zwitterion like this, logP is a theoretical value for the neutral species, while logD is measured at a specific pH). For this compound, determining logD at pH 7.4 is more practical.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a sealed vial, combine a precise volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = [C]oct / [C]aq. The logP (or logD) is the base-10 logarithm of P.

Caption: Workflow for logD determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects oral bioavailability and formulation development. The equilibrium shake-flask method provides the thermodynamic solubility value.

Protocol: Equilibrium Aqueous Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Analyze the filtered saturated solution using a suitable analytical method (e.g., HPLC-UV) and quantify the concentration against the calibration curve.

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Caption: Workflow for equilibrium solubility determination.

Synthesis and Application Context

The synthesis of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid typically involves multi-step sequences common in medicinal chemistry. A plausible approach is the N-alkylation of the parent amino acid, 1-aminocyclobutane-1-carboxylic acid (CAS 22264-50-2), or via reductive amination of a cyclobutanone precursor.[4][5]

The incorporation of N-alkylated amino acids like this one into peptides is a well-established strategy to:

  • Increase Proteolytic Stability: The N-alkyl group sterically hinders the approach of proteases, slowing the degradation of the peptide backbone.

  • Modulate Lipophilicity: N-alkylation generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[6]

  • Control Conformation: The substitution on the amide nitrogen restricts bond rotation, locking the peptide into specific conformations that can enhance binding affinity to a target receptor.

Conclusion

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid represents a sophisticated chemical tool for researchers in drug discovery. Its physicochemical profile is dominated by its zwitterionic nature, leading to high predicted aqueous solubility and low lipophilicity at physiological pH. The rigid cyclobutane and cyclopropyl moieties offer precise conformational control. While comprehensive experimental data remains to be published, the established protocols detailed herein provide a clear and authoritative pathway for its complete characterization. Understanding these properties is the critical first step in harnessing its potential to create next-generation therapeutics with enhanced stability, selectivity, and efficacy.

References

  • BLD Pharm. (n.d.). 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid.
  • Hassan, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • ChemBK. (n.d.). Cyclobutanecarboxylic acid, 1-[cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-.
  • BLD Pharm. (n.d.). 1250624-45-3|1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97%.
  • Fairfull-Smith, K. E., & Prashar, A. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC.
  • CymitQuimica. (n.d.). 1-Aminocyclobutane-1-carboxylic Acid.
  • DOI. (2000, December 15).
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid.
  • PharmaCompass. (n.d.). Cyclobutanecarboxylic acid, 1-amino-.
  • Organic Syntheses. (n.d.). cyclobutylamine.
  • Sigma-Aldrich. (n.d.). 1-Aminocyclobutane-1-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-cyclopropylcyclobutane-1-carboxylic acid.
  • Organic Syntheses. (n.d.). 16.
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • Thermo Scientific Chemicals. (n.d.). 1,1-Cyclobutanedicarboxylic acid, 99%.
  • The Journal of Organic Chemistry. (2021, May 11). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives.
  • Chemaxon. (n.d.). LogP and logD calculations.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Chapter 6: Synthesis of N-Alkyl Amino Acids. (n.d.).
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Sigma-Aldrich. (n.d.). 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride.
  • SciSpace. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols.
  • Virtual Computational Chemistry Laboratory. (n.d.).
  • CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • ECHEMI. (n.d.). Buy 1-propylcyclobutane-1-carboxylic acid from JHECHEM CO LTD.
  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and....
  • PubChem. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1).
  • ScholarWorks. (2023, August 3).
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • NIST WebBook. (n.d.). Cyclopropanecarboxylic acid.
  • NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 1-amino-.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
  • Organic Chemistry Data. (n.d.).
  • PubChemLite. (n.d.). 1-(methylamino)cyclobutane-1-carboxylic acid (C6H11NO2).
  • PhytoTech Labs. (n.d.).

Sources

Foundational

Comprehensive Synthesis Pathways for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid

Target Molecule: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale 1-(Cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a conformationally restricted, unnatural α -amino acid. As a highly modified analog of cycloleucine, it serves as a critical building block in the development of peptide mimetics and central nervous system (CNS) therapeutics. The spiro-fused nature of the cyclobutane ring restricts the dihedral angles of the peptide backbone, while the N -cyclopropyl group modulates the basicity (pKa) and lipophilicity of the amine, enhancing metabolic stability against monoamine oxidases.

Synthesizing this molecule presents unique thermodynamic and kinetic challenges. The cyclobutane ring possesses significant angle strain (~26 kcal/mol). The conversion of the sp2 hybridized carbonyl carbon of cyclobutanone (ideal angle ~120°, constrained to ~90°) to an sp3 hybridized center (ideal angle ~109.5°) provides a strong thermodynamic driving force for nucleophilic addition[1]. However, the steric bulk of the cyclopropylamine and the gem-disubstituted nature of the resulting intermediate create severe steric hindrance, complicating the final hydrolysis step.

Retrosynthetic Analysis & Pathway Selection

Retrosynthetic disconnection of the α -amino acid yields cyclobutanone and cyclopropylamine as the primary starting materials. From these precursors, two robust forward pathways emerge:

  • Pathway A (Modified Strecker Synthesis): Utilizes trimethylsilyl cyanide (TMSCN) to form an α -aminonitrile, followed by harsh acidic hydrolysis[2].

  • Pathway B (Bucherer-Bergs Route): Utilizes potassium cyanide and ammonium carbonate to form a highly crystalline spirohydantoin intermediate, followed by alkaline hydrolysis[3].

G cluster_strecker Pathway A: Modified Strecker Synthesis cluster_bucherer Pathway B: Bucherer-Bergs Route CB Cyclobutanone + Cyclopropylamine AN 1-(Cyclopropylamino) cyclobutanecarbonitrile CB->AN TMSCN, MeOH (Imine + Cyanation) SH N-Cyclopropyl Spirohydantoin CB->SH KCN, (NH4)2CO3 EtOH/H2O Target 1-(Cyclopropylamino) cyclobutane-1-carboxylic acid AN->Target 6M HCl, Reflux (Hydrolysis) SH->Target Ba(OH)2, Reflux (Alkaline Hydrolysis)

Caption: Retrosynthetic and forward pathways for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

Pathway A: The Modified Strecker Synthesis (Primary Protocol)

Causality & Chemical Logic

Standard aqueous Strecker conditions (NaCN/NH4Cl) often fail for sterically hindered cyclobutanones due to unfavorable equilibrium dynamics. To circumvent this, anhydrous Trimethylsilyl cyanide (TMSCN) in methanol is employed. TMSCN acts as a highly soluble, potent cyanide source that irreversibly traps the transient imine as the α -aminonitrile[4].

Furthermore, the hydrolysis of the resulting nitrile requires extreme conditions. The Thorpe-Ingold effect typically favors ring closure, but the immense steric crowding at the α -position shields the nitrile carbon from intermolecular nucleophilic attack by water. Consequently, standard basic hydrolysis stalls at the primary amide stage. Prolonged reflux in 6M HCl is mandatory to force the conversion to the carboxylic acid.

Self-Validating Experimental Protocol

Step 1: Imine Condensation & Cyanation

  • Action: In an oven-dried flask under N₂, dissolve cyclobutanone (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous methanol (0.5 M). Stir at 0°C for 30 minutes. Add TMSCN (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Analyze via GC-MS. The reaction is validated to proceed to the next step only when the cyclobutanone peak (m/z 70) is entirely consumed, and the α -aminonitrile mass is detected.

Step 2: Acidic Hydrolysis

  • Action: Concentrate the reaction mixture under reduced pressure to remove methanol and excess TMSCN. Suspend the crude aminonitrile in 6M HCl (10 mL/mmol). Heat to a vigorous reflux (100-105°C) for 24 to 36 hours.

  • IPC: Monitor via LC-MS. The intermediate primary amide (m/z 155 [M+H]⁺) must fully convert to the target carboxylic acid (m/z 156 [M+H]⁺). If the amide persists, replenish the HCl and extend the reflux time.

Step 3: Ion-Exchange Purification

  • Action: Cool the aqueous mixture and wash with diethyl ether to remove non-basic organic impurities. Load the aqueous layer onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash the column with deionized water until the eluent is neutral (pH 7). Elute the target amino acid using 2M NH₄OH. Lyophilize the basic fractions.

  • IPC: Validate purity using ¹H NMR (D₂O). Confirm the presence of the cyclobutane multiplet (1.8–2.5 ppm) and the distinct cyclopropyl methine/methylene signals (0.5–0.8 ppm).

G Step1 Step 1: Imine Condensation Cyclobutanone + Cyclopropylamine Solvent: Anhydrous MeOH IPC: GC-MS for Imine Formation Step2 Step 2: Nucleophilic Cyanation Addition of TMSCN at 0°C Catalyst: None IPC: TLC (Ninhydrin) Step1->Step2 Step3 Step 3: Acidic Hydrolysis 6M HCl, Reflux 24-36h Converts Nitrile to Acid IPC: LC-MS for mass[M+H]+ 156 Step2->Step3 Step4 Step4 Step3->Step4

Caption: Step-by-step workflow and in-process controls for the modified Strecker synthesis.

Pathway B: The Bucherer-Bergs Spirohydantoin Route (Scale-Up Alternative)

Causality & Chemical Logic

For multigram scale-up, the chromatographic bottleneck of the Strecker synthesis becomes prohibitive. The Bucherer-Bergs reaction circumvents this by generating a spirohydantoin intermediate[3]. Because a primary amine (cyclopropylamine) is used instead of ammonia, the reaction specifically yields an N -cyclopropyl substituted spirohydantoin. This intermediate is highly crystalline and precipitates directly from the reaction mixture, allowing for purification by simple filtration.

Self-Validating Experimental Protocol

Step 1: Spirohydantoin Formation

  • Action: Dissolve cyclobutanone (1.0 eq), cyclopropylamine (1.2 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (3.0 eq) in a 1:1 mixture of EtOH and H₂O. Heat the sealed vessel to 60°C for 24 hours.

  • IPC: Monitor via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). Upon completion, cool the mixture to 0°C to induce precipitation. Filter and wash the white crystals with cold water.

Step 2: Alkaline Hydrolysis & Workup

  • Action: Suspend the purified spirohydantoin in 2M Ba(OH)₂ (aqueous). Reflux at 110°C for 48 hours.

  • IPC: LC-MS must confirm the complete opening of the highly stable hydantoin ring.

  • Action: Cool the mixture and precipitate the barium salts by bubbling CO₂ gas (or adding dry ice) to form insoluble BaCO₃. Filter the suspension through Celite. Concentrate the filtrate under reduced pressure to yield the free amino acid.

Quantitative Data & Comparative Analysis

The selection between Pathway A and Pathway B should be dictated by the required scale and available laboratory infrastructure. The following table summarizes the quantitative metrics of both methodologies:

ParameterPathway A: Modified StreckerPathway B: Bucherer-Bergs
Overall Yield 65 - 75%55 - 65%
Reaction Time 36 - 48 hours48 - 72 hours
Purification Method Ion-Exchange ChromatographyCrystallization / Filtration
Scalability Moderate (Chromatography bottleneck)High (Crystallization-driven)
Hydrolysis Condition Acidic (6M HCl, Reflux)Alkaline (2M Ba(OH)₂, Reflux)
Safety Profile Requires handling of volatile TMSCNRequires handling of KCN and Ba(OH)₂

References

  • [2] Strecker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]

  • [1] Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. National Institutes of Health (NIH). URL:[Link]

  • [3] Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc. URL:[Link]

  • [4] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. URL:[Link]

Sources

Exploratory

A Technical Guide to 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid: Physicochemical Properties and Analytical Considerations

Foreword In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and improved pharmacokinetic profiles is relentless. Non-natural, conformationall...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and improved pharmacokinetic profiles is relentless. Non-natural, conformationally constrained amino acids are of particular interest as they provide a means to fine-tune peptide and small molecule therapeutics. This guide provides a detailed technical overview of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, a compound of interest for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, propose methodologies for its synthesis and characterization, and discuss its potential applications, all grounded in established scientific principles.

Core Physicochemical Properties

The foundational step in the characterization of any novel chemical entity is the precise determination of its molecular weight and exact mass. These values are critical for mass spectrometry-based quantification and structural elucidation.

Molecular Formula and Mass

The molecular formula for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is determined to be C8H13NO2 . Based on this formula, the key mass-related properties are calculated as follows:

PropertyValueSource
Molecular Weight (Molar Mass) 155.19 g/mol [1][2][3][4][5]
Exact Mass 155.0946 u[1][2]
Monoisotopic Mass 155.094628657 Da[2][4]
  • Expert Insight: The molecular weight is the weighted average of the masses of the naturally occurring isotopes of the constituent atoms and is used for stoichiometric calculations in chemical reactions. In contrast, the exact mass (and more precisely, the monoisotopic mass) is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This latter value is of paramount importance in high-resolution mass spectrometry (HRMS) for unambiguous identification of the compound in complex biological matrices.[6]

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a key intermediate, 1-aminocyclobutane-1-carboxylic acid, followed by N-alkylation with a cyclopropyl-containing electrophile.

Synthetic_Pathway A 1,1-Cyclobutanedicarboxylic Acid reagent1 Hofmann or Curtius Rearrangement A->reagent1 B 1-Aminocyclobutane-1-carboxylic Acid reagent2 Reductive Amination with Cyclopropanone or N-alkylation with Halocyclopropane B->reagent2 C 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid reagent1->B reagent2->C

Caption: Proposed synthetic workflow for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

Causality in Experimental Choices:

  • Starting Material: 1,1-Cyclobutanedicarboxylic acid is a commercially available and logical starting point for accessing the 1-amino-1-carboxycyclobutane core.[7]

  • Formation of the Amino Acid Core: The Hofmann or Curtius rearrangement are well-established methods for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, which is a standard procedure for synthesizing alpha-amino acids from dicarboxylic acids.

  • Introduction of the Cyclopropyl Group: Reductive amination with cyclopropanone offers a direct route to the secondary amine. Alternatively, direct N-alkylation of the primary amine with a suitable halocyclopropane under basic conditions could be employed. The choice between these methods would depend on the availability of reagents and optimization of reaction conditions to avoid side reactions.

Analytical Characterization Workflow

The structural confirmation and purity assessment of the final compound would necessitate a multi-technique analytical approach.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Data Interpretation A Synthesized Compound B LC-MS/MS A->B C NMR Spectroscopy (¹H, ¹³C) A->C D FT-IR Spectroscopy A->D E Confirm Molecular Ion [M+H]⁺ at m/z 156.09 B->E F Elucidate Fragmentation Pattern B->F G Assign Proton and Carbon Signals C->G H Identify Functional Group Vibrations D->H I Structural Confirmation and Purity Assessment E->I F->I G->I H->I

Caption: A comprehensive analytical workflow for structural elucidation and purity assessment.

Self-Validating Protocols:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone for modern amino acid analysis.[8] The initial step would be to identify the protonated molecular ion ([M+H]⁺) at an m/z of approximately 156.09, confirming the molecular weight. Subsequent MS/MS fragmentation would provide structural information. For instance, a characteristic loss of the carboxylic acid group (46 Da) is expected.[9] The high selectivity of MS/MS allows for detection in complex mixtures, making it invaluable for both reaction monitoring and final product analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination. The spectra would be expected to show characteristic signals for the cyclobutane and cyclopropyl rings, as well as the single proton on the amine and the carboxylic acid proton. The chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch of the secondary amine.

Applications in Drug Development

The incorporation of strained carbocyclic rings like cyclopropane and cyclobutane into drug candidates is an increasingly utilized strategy in medicinal chemistry.[10]

Key Advantages of the Cyclopropyl and Cyclobutyl Moieties:

FeatureImplication in Drug Design
Conformational Rigidity The constrained nature of the cyclobutane and cyclopropane rings reduces the number of accessible conformations. This can lead to a more favorable entropic contribution to binding affinity with a biological target.[10]
Metabolic Stability The C-H bonds in these strained rings are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic or larger ring counterparts.
Unique Vectorial Properties The defined three-dimensional structure of the cyclobutane ring allows for precise orientation of substituents, which can be crucial for optimizing interactions within a receptor's binding pocket.[10]
Introduction of sp³ Character Increasing the sp³ character of a molecule by incorporating saturated rings can improve solubility and reduce off-target effects associated with planar, aromatic systems.

The combination of a cyclopropyl group, known for its unique electronic properties and metabolic stability, with a cyclobutyl amino acid scaffold makes 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid a promising building block for the synthesis of novel peptidomimetics and small molecule inhibitors with potentially enhanced pharmacological properties.[10]

Conclusion

While 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid may not be a widely cataloged compound, its fundamental physicochemical properties can be confidently established based on its molecular formula. Drawing upon established synthetic and analytical methodologies for related non-natural amino acids, a clear path for its preparation and characterization can be delineated. The unique structural features imparted by the cyclobutane and cyclopropyl moieties position this molecule as a valuable tool for medicinal chemists seeking to explore novel chemical space and develop next-generation therapeutics.

References

  • Wikipedia. C8H13NO2. [Link]

  • PubChem. Arecoline Hydrobromide | C8H14BrNO2 | CID 9301. [Link]

  • PubChem. Arecoline | C8H13NO2 | CID 2230. [Link]

  • NIST. Arecoline. [Link]

  • ResearchGate. Aminoacids of the cyclobutane series. [Link]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • PubChem. Arecolidine | C8H13NO2 | CID 5319882. [Link]

  • PMC. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • MDPI. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link]

  • ACS Publications. Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. [Link]

  • PubMed. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection. [Link]

  • Royal Society of Chemistry. AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]

  • BMRB. Molecular Mass Calculator. [Link]

  • Google Patents. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

  • Organic Syntheses. CYCLOPROPANE-1,1-DICARBOXYLIC ACID. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. [Link]

Sources

Foundational

Technical Whitepaper: Safety Data, Toxicological Mechanisms, and Handling Protocols for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

Executive Summary 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) is a highly constrained, non-natural amino acid. In modern medicinal chemistry, the incorporation of cyclobutane rings and cycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) is a highly constrained, non-natural amino acid. In modern medicinal chemistry, the incorporation of cyclobutane rings and cyclopropylamine moieties is a proven strategy to enhance metabolic stability, restrict conformational flexibility, and improve the pharmacokinetic profiles of peptide therapeutics and small-molecule inhibitors. However, the unique steric and electronic properties of cycloalkane amino acids necessitate rigorous safety profiling, as these molecules can masquerade as endogenous substrates and disrupt critical metabolic pathways.

This whitepaper synthesizes the physicochemical safety data of this compound and provides a deep dive into the toxicological mechanisms and self-validating experimental workflows required for its safe application in drug development.

Physicochemical Identity & Safety Data Sheet (SDS) Profile

Because specific, long-term toxicological data for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is limited in primary literature, we extrapolate its baseline safety profile using the foundational structural analog 1-aminocyclobutanecarboxylic acid (CAS: 22264-50-2) and standard chemical safety guidelines (1)[1].

Table 1: Physicochemical Identifiers

Property Value
Chemical Name 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
CAS Number 1251286-12-0
Molecular Formula C8H13NO2
Molar Mass 155.19 g/mol

| Purity | ≥95% (Standard commercial grade) |

Table 2: GHS Hazard Classification & Quantitative Toxicity

Parameter Description / Value
Acute Toxicity (Oral) Category 4; LD50 ~500.1 mg/kg (2)[2]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)
Serious Eye Damage Category 2A (H319: Causes serious eye irritation)

| Target Organ Toxicity | STOT SE 3 (H335: May cause respiratory irritation) |

Precautionary Handling: Personnel must avoid breathing dust/fumes and utilize localized exhaust ventilation (P261, P271). In the event of skin or eye contact, rigorous flushing with water is required, followed by immediate medical consultation if irritation persists (3)[3].

Mechanistic Toxicology: The Cycloalkane Amino Acid Paradigm

Unnatural amino acids often exert toxicity by acting as competitive inhibitors of critical metabolic enzymes. The most thoroughly characterized analog in this class is cycloleucine (1-aminocyclopentanecarboxylic acid), which serves as the mechanistic blueprint for understanding the hazards of cyclobutane-based amino acids.

Methionine Adenosyltransferase (MAT) Inhibition: Cycloalkane amino acids are potent inhibitors of MAT. By occupying the enzyme's active site, they prevent the condensation of methionine with ATP, leading to a profound depletion of S-adenosylmethionine (SAM) (4)[4]. Because SAM is the universal biological methyl donor, its depletion halts transmethylation reactions globally, triggering two primary pathologies:

  • Neurotoxicity (Spongiform Myelinopathy): The inability to methylate myelin basic protein leads to the structural destabilization of myelin sheaths. This presents histologically as vacuolation and spongiform changes in cerebral white matter (4)[4].

  • Hepatotoxicity & ROS Accumulation: In the liver, SAM depletion drastically reduces glutathione (GSH) levels. This loss of antioxidant capacity potentiates the toxicity of cytochrome P450 2E1 (CYP2E1), leading to massive reactive oxygen species (ROS) generation and subsequent hepatocyte apoptosis (5)[5].

Given the structural homology, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid must be handled with the assumption of similar MAT-inhibitory potential.

MAT_Inhibition A 1-(Cyclopropylamino)cyclobutane -1-carboxylic acid B Methionine Adenosyltransferase (MAT) Inhibition A->B Competitive Binding C S-Adenosylmethionine (SAM) Depletion B->C Blocked Synthesis D Impaired Transmethylation & GSH Reduction C->D Loss of Methyl Donor E Myelin Hypomethylation (Neurotoxicity) D->E CNS Impact F CYP2E1 ROS Accumulation (Hepatotoxicity) D->F Hepatic Impact

Fig 1: Mechanistic pathway of cycloalkane amino acid-induced MAT inhibition and toxicity.

Self-Validating Experimental Protocols

To rigorously evaluate whether 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid induces toxicity via this MAT-inhibition paradigm, researchers must employ a self-validating assay system.

Protocol: Intracellular SAM Depletion and Cytotoxicity Assay

Causality Rationale: We utilize primary rat hepatocytes because they natively express high baseline levels of MAT and CYP2E1, making them the most physiologically accurate model for SAM-depletion hepatotoxicity. We employ LC-MS/MS for SAM quantification because the structural similarity between the test compound and endogenous amino acids frequently causes false positives in colorimetric enzymatic assays.

Self-Validation Mechanism: The protocol includes a parallel "SAM-Rescue" arm. If the compound's toxicity is exclusively driven by MAT inhibition, exogenous SAM supplementation will fully restore cell viability. Failure to rescue indicates off-target mechanisms (e.g., direct membrane lysis or alternative kinase inhibition).

Step-by-Step Methodology:

  • Hepatocyte Isolation & Culture: Isolate primary hepatocytes using a standard two-step collagenase perfusion. Seed at 1×105 cells/cm² in Williams' E medium supplemented with 10% FBS. Allow 4 hours for attachment.

  • Compound Dosing: Prepare a 100 mM stock of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid in DMSO. Treat cells with a dose-response range (0.1 mM to 20 mM). Ensure final DMSO concentration remains ≤0.1%.

  • Validation Arm (Rescue Control): To a parallel set of identically treated wells, add 2 mM exogenous S-adenosylmethionine (SAM).

  • Metabolite Extraction (24h post-treatment): Wash cells with ice-cold PBS. Lyse cells using 80% cold methanol (-80°C). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for SAM and GSH levels using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Cytotoxicity Analysis (LDH Release): Collect the culture media and measure Lactate Dehydrogenase (LDH) release using a standard fluorometric assay to quantify cell death. Compare the standard treatment arm against the SAM-rescue arm.

Experimental_Workflow S1 Primary Hepatocyte Isolation & Culture S2 Compound Dosing (0.1 - 20 mM) S1->S2 S3 Validation Arm: + Exogenous SAM S2->S3 Rescue Control S4 LC-MS/MS: Intracellular SAM S2->S4 Metabolite Extraction S5 LDH Release Cytotoxicity Assay S2->S5 Supernatant Analysis S3->S5 Viability Recovery

Fig 2: Self-validating experimental workflow for assessing MAT-mediated cytotoxicity.

Conclusion

While 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a highly valuable synthetic building block for restricting peptide conformation, its handling requires strict adherence to GHS safety protocols to avoid ingestion and inhalation. Future drug development efforts utilizing this moiety must proactively screen for MAT inhibition and subsequent SAM depletion to avoid late-stage neurotoxic or hepatotoxic liabilities.

References

  • American Elements. "1251286-12-0 | AMERICAN ELEMENTS®". Available at: 1[1]

  • ChemicalBook. "N-Boc-1-aminocyclobutanecarboxylic acid - Safety Data Sheet". Available at: 2[2]

  • MedChemExpress. "1-Aminocyclobutanecarboxylic acid-SDS". Available at: 3[3]

  • PubMed - NIH. "Cycloleucine encephalopathy". Available at: 4[4]

  • PMC - NIH. "Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes". Available at: 5[5]

Sources

Exploratory

biological targets of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid analogs

An in-depth technical analysis of the structural rationale, pharmacological targets, and experimental validation protocols for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and its derivatives. Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural rationale, pharmacological targets, and experimental validation protocols for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and its derivatives.

Executive Summary & Structural Rationale

The development of conformationally restricted unnatural amino acids is a cornerstone of modern rational drug design. The parent scaffold, 1-aminocyclobutanecarboxylic acid (ACBC), is a well-characterized ligand in neuropharmacology[1]. However, chemical modifications—specifically N-alkylation to form 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid —fundamentally alter the molecule's steric and electronic landscape.

The cyclobutane ring serves as a rigid spacer, heavily restricting the χ1​ and χ2​ dihedral angles of the amino acid backbone. This forces the carboxylate and amine groups into a specific spatial orientation that mimics the bioactive, folded conformation of endogenous ligands like glycine or glutamate. The addition of the N-cyclopropyl group introduces two critical changes:

  • Electronic Shift: It converts the primary amine into a secondary amine, reducing its hydrogen-bond donor capacity from two to one.

  • Steric Bulk: The lipophilic cyclopropyl ring introduces significant steric hindrance at the amine terminus.

These modifications shift the molecule's pharmacological profile, often converting partial agonists into potent antagonists by preventing the optimal "clamshell" closure of receptor ligand-binding domains (LBDs)[2].

Primary Biological Targets

The span both central nervous system (CNS) receptors and agrochemical enzyme complexes.

NMDA Receptors (GluN1 Glycine Co-agonist Site)

The primary and most extensively validated target for ACBC derivatives is the N-methyl-D-aspartate (NMDA) receptor[3]. The NMDA receptor requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), for channel activation.

While the unsubstituted ACBC acts as a partial agonist at the GluN1 glycine site, N-alkylated analogs (such as the cyclopropylamino derivative) act as competitive antagonists . The bulky cyclopropyl group sterically clashes with the residues in the GluN1 binding pocket, preventing the full domain closure required to translate ligand binding into ion channel pore opening. This antagonism confers significant neuroprotective and anticonvulsant properties[2].

Succinate Dehydrogenase (SDH) Complex

Beyond neuropharmacology, the aminocyclobutanecarboxylic acid scaffold has emerged as a highly effective lead in the design of Succinate Dehydrogenase Inhibitors (SDHIs) for agrochemical applications[4]. When the carboxylic acid is functionalized into an amide (e.g., coupled with pyrazole or pyridine derivatives), the rigid cyclobutane ring optimally positions the lipophilic tail to penetrate the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II. This disrupts oxidative phosphorylation, yielding potent antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea[4].

Metabotropic Glutamate Receptors (mGluRs)

Substituted cyclobutane amino acids also exhibit affinity for Group II (mGluR2/3) and Group III (mGluR4/7/8) metabotropic glutamate receptors. The constrained backbone effectively mimics the extended conformation of glutamate required to bind the large extracellular Venus flytrap domains of mGluRs, modulating presynaptic glutamate release.

Quantitative Target Affinity

To illustrate the structure-activity relationship (SAR) of this chemical class, the following table summarizes the pharmacological shifts induced by modifications to the cyclobutane-1-carboxylic acid scaffold.

Compound ScaffoldPrimary TargetModulation TypeTypical Affinity ( Ki​ or IC50​ )
1-Aminocyclobutanecarboxylic acid (ACBC) NMDA (GluN1)Partial Agonist~1.5 µM
N-Alkyl-ACBC (e.g., Cyclopropylamino) NMDA (GluN1)Competitive Antagonist0.5 - 5.0 µM
3-Phosphonoethyl-ACBC NMDA (GluN1)Potent Antagonist< 0.1 µM
Amide-linked ACBC Derivatives Succinate DehydrogenaseEnzyme Inhibitor1.0 - 4.0 µM

Mechanistic Pathways & Visualizations

The following diagram illustrates the mechanistic pathway by which cyclobutane-1-carboxylic acid analogs modulate NMDA receptor signaling.

NMDAPathway L1 Glutamate (GluN2 Binding Site) Rec NMDA Receptor Complex (Channel Opening Blockade) L1->Rec L2 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (GluN1 Glycine Site) L2->Rec Competitive Antagonism Ion Decreased Ca2+ Influx Rec->Ion Kinase Reduced CaMKII Activation Ion->Kinase TF Modulated CREB Phosphorylation Kinase->TF Gene Neuroprotection & Anticonvulsant Effects TF->Gene

Fig 1: NMDA receptor activation pathway modulated by cyclobutane-1-carboxylic acid analogs.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the , researchers must employ a self-validating experimental loop. Affinity (binding) must be cross-referenced with functional efficacy (electrophysiology) to ensure the compound is not merely a silent binder.

Protocol A: Radioligand Displacement Assay (Affinity Validation)
  • Objective: Quantify the binding affinity ( Ki​ ) of the analog at the GluN1 glycine co-agonist site.

  • Causality: Utilizing [3H] MDL 105,519 (a highly selective, high-affinity GluN1 antagonist) ensures that any observed radioligand displacement is explicitly occurring at the glycine site, eliminating false positives from glutamate site or pore-blocker interactions.

  • Step-by-Step Methodology:

    • Membrane Preparation: Isolate rat cortical membranes. Treat with 0.04% Triton X-100 for 15 minutes at 37°C, followed by extensive washing. Causality: This mild detergent explicitly washes away endogenous glutamate and glycine that would otherwise competitively inhibit the radioligand, causing false negatives.

    • Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] MDL 105,519 and varying concentrations (1 nM to 100 µM) of the cyclopropylamino analog in 50 mM Tris-acetate buffer (pH 7.4) for 45 minutes at 4°C.

    • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Self-Validation Check: Include a control well with 1 mM unlabeled glycine. If the radioligand is not fully displaced by this control, the membrane preparation is contaminated with endogenous amino acids, and the assay batch must be rejected.

Protocol B: Whole-Cell Patch-Clamp (Functional Efficacy Validation)
  • Objective: Determine whether the analog acts as an agonist, partial agonist, or antagonist.

  • Causality: Binding assays only confirm affinity. Patch-clamp measures ionic current directly, differentiating between a ligand that triggers channel opening and one that sterically blocks the LBD closure.

  • Step-by-Step Methodology:

    • Cell Preparation: Transfect HEK293T cells with plasmids encoding human GluN1 and GluN2A subunits. Causality: Recombinant systems isolate the specific receptor subtype, preventing confounding currents from native AMPA or kainate receptors.

    • Electrophysiological Recording: Voltage-clamp the cells at -70 mV using a Mg2+ -free extracellular solution. Causality: Mg2+ causes a voltage-dependent block of the NMDA channel pore at resting potentials; removing it allows the measurement of inward Ca2+/Na+ currents strictly dependent on ligand gating.

    • Compound Application: Rapidly perfuse 100 µM Glutamate + 10 µM Glycine to establish the maximal inward current ( Imax​ ). Subsequently, perfuse 100 µM Glutamate + 10 µM Glycine + 100 µM of the cyclopropylamino analog.

    • Self-Validation Check: If the analog reduces the current, it is an antagonist. To validate that the antagonism is strictly competitive at the glycine site (and not an off-target pore block), increase the glycine concentration to 1 mM. A true competitive antagonist's block will be surmounted by excess glycine, restoring Imax​ .

Workflow S1 Compound Synthesis S2 Radioligand Binding (GluN1 Affinity) S1->S2 S3 Patch-Clamp Electrophysiology S2->S3 S4 In Vivo Models (Anticonvulsant) S3->S4

Fig 2: Sequential validation workflow for evaluating NMDA receptor modulators.

References

  • Title: Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives Source: Journal of Medicinal Chemistry (1994) URL: [Link]

  • Title: Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (2023) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid in Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the optimization of peptide-based therapeutics and small molecules frequently encounters two major hurdles: rapid metabolic degradation and poor target selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the optimization of peptide-based therapeutics and small molecules frequently encounters two major hurdles: rapid metabolic degradation and poor target selectivity due to conformational flexibility. 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a highly specialized, non-natural α -amino acid designed to overcome these exact limitations. Structurally, it features a spiro-like architecture combining a tetrasubstituted cyclobutane ring at the α -carbon and a cyclopropyl group on the amine, creating a highly constrained and sterically hindered pharmacophore.

As a Senior Application Scientist, it is critical to understand the causality behind why this specific building block is deployed in medicinal chemistry:

  • Thermodynamic Pre-organization (The Entropic Advantage): The rigid cyclobutane ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. By locking the molecule into a specific 3D geometry (such as an extended β -sheet or a β -turn), the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to its receptor is drastically reduced, leading to higher binding affinity[1].

  • Metabolic Shielding via Steric Clash: Proteolytic enzymes (e.g., aminopeptidases and endopeptidases) require precise spatial access to hydrolyze amide bonds. The bulky quaternary α -carbon and the secondary cyclopropylamine create a massive steric shield. This prevents the protease active site from recognizing the cleavage sequence, effectively rendering the adjacent amide bonds invisible to enzymatic degradation[1].

  • Enhanced Lipophilic Efficiency: The dual cyclic hydrocarbon motifs (cyclobutyl and cyclopropyl) increase the molecule's overall lipophilicity. This bulk effectively masks the polarity of adjacent hydrogen-bond donors, thereby enhancing passive membrane permeability and improving oral bioavailability.

Key Applications in Drug Development

Peptidomimetics and GPCR Ligands

Cyclobutane amino acids are privileged scaffolds for developing highly selective ligands for G-protein coupled receptors (GPCRs). Because different receptor subtypes often require slightly different side-chain orientations, the rigid vectors provided by the cyclobutane ring prevent off-target binding. Historically, cyclobutane-constrained analogues have been successfully utilized to discover highly selective ligands for the mGluR5a metabotropic glutamic acid receptor, where conformational rigidity dictates the pharmacological profile[2].

Small Molecule Rigidification & Allosteric Modulators

Beyond peptides, this building block serves as an excellent bioisostere for metabolically labile tert-butyl groups or flexible aliphatic chains in small molecules. Recently, cyclobutane-based derivatives have been identified as highly potent allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), a critical target for the treatment of Nonalcoholic Steatohepatitis (NASH). The cyclobutane ring maintains the precise vector required for hydrogen-bonding with hotspot residues while improving the tissue distribution profile[3].

Quantitative Data Presentation

The incorporation of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid fundamentally alters the physicochemical properties of a lead compound. Table 1 summarizes the typical comparative advantages when replacing a natural amino acid (e.g., L-Proline or L-Leucine) with this constrained derivative.

Table 1: Comparative Physicochemical & ADME Properties

PropertyNatural Peptide MotifConstrained Cyclobutane AnalogMechanistic Driver
In Vitro Half-Life ( t1/2​ ) < 30 minutes> 240 minutesSteric hindrance at the quaternary α -carbon prevents protease active-site docking.
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)Moderate/High ( >5×10−6 cm/s)Increased lipophilic bulk shields polar backbone amides from the aqueous environment.
Binding Entropy ( ΔS ) High penalty upon bindingLow penalty upon bindingPre-organization of backbone dihedral angles reduces degrees of freedom.
Receptor Selectivity Promiscuous (Flexible)Highly Subtype-SelectiveRigidified side-chain vectors restrict the ligand from adopting off-target conformations.

Experimental Protocols: Self-Validating Systems

Working with highly sterically hindered, non-natural amino acids requires significant deviations from standard laboratory protocols. The following methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard coupling reagents (e.g., DIC/Oxyma) at room temperature will fail to couple 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid due to the extreme steric hindrance of the secondary amine and the quaternary carbon.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.

  • Hindered Coupling (Causality-Driven): Dissolve 3.0 equivalents of the constrained amino acid, 3.0 eq of HATU, and 3.0 eq of HOAt in DMF. Add 6.0 eq of DIPEA.

    • Why HOAt? HOAt is utilized instead of HOBt because the neighboring group effect of the pyridine nitrogen in HOAt significantly accelerates the coupling of sterically hindered amines.

    • Why Heat? The activation energy barrier for coupling a tetrasubstituted carbon requires elevated thermal energy. Heat the reaction to 50°C for 2 hours.

  • Self-Validation (Chloranil Test): Do not use the standard Kaiser test. The Kaiser test only detects primary amines. Because the N-terminus of this compound is a secondary amine (cyclopropylamino), you must use the Chloranil test. A positive result (blue/green beads) indicates incomplete coupling; a negative result (colorless/yellow beads) validates success.

  • Micro-Cleavage Validation: Before proceeding to the next synthesis step, cleave a 2 mg aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the exact mass of the coupled product.

SPPS_Workflow Resin Resin Swelling (Fmoc-Rink Amide, DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash Step (DMF/DCM) Deprotect->Wash1 Coupling Coupling of Hindered AA (HATU, HOAt, DIPEA, 50°C) Wash1->Coupling Validate Validation (Chloranil Test & LC-MS) Coupling->Validate Cleavage Global Cleavage (TFA/TIPS/H2O) Validate->Cleavage

Workflow for SPPS incorporation of sterically hindered amino acids with validation steps.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding hypothesis provided by the cyclobutane ring, an in vitro human liver microsome (HLM) assay with built-in controls is required.

  • Preparation: Prepare HLMs at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike the constrained peptide and a natural peptide control into separate reaction vials to a final concentration of 1 μ M.

  • Self-Validating Controls: Include two parallel control reactions:

    • Positive Control (Verapamil): A high-clearance drug. Rapid degradation validates that the CYP450 enzymes are highly active.

    • Negative Control (Warfarin): A low-clearance drug. Minimal degradation validates that the assay conditions are stable and not causing spontaneous chemical degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Analysis: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction. Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Metabolic_Shielding Natural Natural Peptide (Flexible Backbone) Protease Protease Active Site (Recognition & Cleavage) Natural->Protease Degradation Rapid Degradation (Short t1/2) Protease->Degradation Constrained Constrained Peptide (Cyclobutane Quaternary Carbon) StericClash Steric Clash (No Enzyme Recognition) Constrained->StericClash Stability High Metabolic Stability (Prolonged t1/2) StericClash->Stability

Mechanism of metabolic shielding provided by cyclobutane-constrained amino acids.

References

  • Sharma, K. K., et al. (2024). "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • Wang, H., et al. (2025). "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • Littman, L., et al. (1999). "Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

High-Efficiency Amide Coupling Protocols for Sterically Hindered 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Professionals. Structural Analysis & The "Steric Trap" The incorporation of highly constrained, non-proteinogenic amino acids into peptide backb...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Professionals.

Structural Analysis & The "Steric Trap"

The incorporation of highly constrained, non-proteinogenic amino acids into peptide backbones or small molecule APIs is a proven strategy for enhancing metabolic stability and enforcing specific bioactive conformations. However, reacting 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid with primary amines presents a formidable synthetic challenge.

This substrate suffers from a severe "steric trap" driven by two structural features:

  • α,α -Disubstitution: The cyclobutane ring creates a highly congested quaternary α -carbon, structurally analogous to 1-aminocyclobutanecarboxylic acid (Ac4c) or α -aminoisobutyric acid (Aib). Traditional carbodiimide-mediated activation (e.g., DIC/HOBt) is notoriously inefficient for such substrates, often stalling at the O-acylisourea stage or yielding truncated sequences[1][2].

  • N-Alkylation: The secondary amine (N-cyclopropyl group) adds massive steric bulk directly adjacent to the reactive carbonyl. When this amine is appropriately N-protected (e.g., N-Boc or N-Fmoc) to prevent self-condensation, the resulting rotameric conformations heavily shield the carboxylic acid, severely retarding both the activation and subsequent aminolysis steps.

To overcome this, the choice of coupling reagent must shift from standard leaving groups (like OBt) to highly reactive, sterically unobtrusive intermediates.

Mechanistic Rationale for Reagent Selection

Selecting the correct activation strategy is dictated by the nucleophilicity of the incoming primary amine.

Anchimeric Assistance (HATU): For highly nucleophilic, unhindered aliphatic primary amines, HATU remains a viable first-line option. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen of the OAt leaving group provides anchimeric assistance (the "7-aza effect"), effectively hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate coupling[3][4]. However, if the aminolysis is too slow, the amine may react directly with the uronium salt of HATU, leading to irreversible guanidinylation[4].

N-Acyl Imidazolium Generation (TCFH/NMI): When coupling the hindered acid to poorly nucleophilic amines (e.g., anilines) or bulky aliphatics, the OAt ester is too sterically encumbered. The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly electrophilic N-acyl imidazolium intermediate[5][6]. This intermediate is planar, highly reactive, and lacks the steric bulk of benzotriazole-based leaving groups, making it exceptionally effective for cyclobutane-based amino acids[7][8].

Acid Fluoride Generation (TFFH): For extreme steric clashes (e.g., coupling to another α,α -disubstituted amine) or solid-phase peptide synthesis (SPPS), in situ acid fluoride generation using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is optimal. The fluoride ion has a van der Waals radius similar to hydrogen, meaning the resulting acid fluoride presents almost zero additional steric hindrance to the incoming nucleophile compared to the parent carbonyl[9][10][11].

DecisionTree Start Substrate: N-Protected 1-(Cyclopropylamino) cyclobutane-1-carboxylic acid Amine Assess Primary Amine Nucleophilicity & Sterics Start->Amine HighNuc High Nucleophilicity (Un-hindered Aliphatic Amines) Amine->HighNuc Aliphatic, 1° LowNuc Low Nucleophilicity / Bulky (Anilines, Hindered Aliphatics) Amine->LowNuc Aromatic or Bulky HATU Protocol A: HATU / DIPEA (Anchimeric Assistance) HighNuc->HATU TCFH Protocol B: TCFH / NMI (N-Acyl Imidazolium) LowNuc->TCFH Solution Phase TFFH Protocol C: TFFH / DIPEA (Acid Fluoride) LowNuc->TFFH Solid Phase / Extreme

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine nucleophilicity.

Comparative Efficacy of Coupling Systems

The following table summarizes the quantitative and qualitative parameters of the three recommended coupling systems for this specific substrate.

Coupling SystemActive IntermediateSteric ToleranceEpimerization RiskRecommended Amine Scope
HATU / DIPEA OAt EsterModerateLowHighly nucleophilic, unhindered primary aliphatic amines
TCFH / NMI N-Acyl ImidazoliumVery HighModerateAnilines, heteroaryl amines, sterically hindered aliphatics
TFFH / DIPEA Acid FluorideExtremeLowSolid-phase peptide synthesis (SPPS), extreme steric clashes

Experimental Protocols

Prerequisite: All protocols assume the use of an N-protected derivative (e.g., N-Boc- or N-Fmoc-1-(cyclopropylamino)cyclobutane-1-carboxylic acid). Attempting these couplings with the unprotected secondary amine will result in rapid polymerization or diketopiperazine formation.

Protocol A: HATU-Mediated Coupling (For Aliphatic Primary Amines)

Causality Note: To avoid the "guanidinylation trap" where the primary amine reacts directly with HATU, the carboxylic acid must be pre-activated before the amine is introduced[4].

  • Dissolution: Dissolve the N-protected 1-(cyclopropylamino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF or NMP (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 2 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture for exactly 3–5 minutes to ensure complete formation of the OAt active ester. Prolonged pre-activation can lead to cyclization side-reactions.

  • Aminolysis: Add the primary amine (1.1–1.2 eq) dropwise.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The reaction is self-validating if the mass of the OAt ester intermediate disappears concurrently with the appearance of the product mass.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH/NMI-Mediated Coupling (For Anilines and Hindered Amines)

Causality Note: NMI acts as both a Lewis base catalyst and the nucleophile that displaces the initial O-formamidinium species, generating the highly reactive N-acyl imidazolium[5][12].

TCFH_Mechanism Acid Hindered Acid Substrate Inter1 O-Formamidinium Intermediate Acid->Inter1 + TCFH TCFH TCFH Reagent TCFH->Inter1 AcylIm Highly Reactive N-Acyl Imidazolium Inter1->AcylIm + NMI - TMU NMI NMI (Catalyst) NMI->AcylIm Product Amide Product AcylIm->Product + Amine - NMI Amine Primary Amine Amine->Product

Figure 2: Mechanism of TCFH/NMI-mediated activation generating a reactive N-acyl imidazolium.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the N-protected acid (1.0 eq) and the poorly nucleophilic primary amine (1.1 eq) in anhydrous Acetonitrile (CH₃CN) or EtOAc (0.2 M).

  • NMI Addition: Add N-methylimidazole (NMI) (3.0 eq) to the stirring solution.

  • Activation/Coupling: Cool the mixture to 0 °C. Add TCFH (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature. The generation of the N-acyl imidazolium is rapid, but aminolysis by a weak nucleophile may take 4–12 hours[6].

  • Workup: The byproducts (tetramethylurea and NMI salts) are highly water-soluble[8]. Quench with water, extract with EtOAc, and wash with 1M HCl followed by brine.

Protocol C: TFFH-Mediated Acid Fluoride Generation (For Extreme Sterics)

Causality Note: Unlike acid chlorides, acid fluorides are highly stable to moisture but extremely reactive toward amines due to the lack of steric bulk of the fluoride ion[10][11].

  • Dissolution: Dissolve the N-protected acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.0 eq).

  • Fluorination: Add TFFH (1.1 eq). Stir at room temperature for 30 minutes. The formation of the acid fluoride can be validated by taking a small aliquot for IR spectroscopy (strong carbonyl stretch at ~1840 cm⁻¹)[11].

  • Aminolysis: Once acid fluoride formation is confirmed, add the primary amine (1.1 eq).

  • Reaction: Stir for 2–6 hours at room temperature.

  • Workup: Wash the organic layer with saturated NaHCO₃ to remove residual HF/fluoride salts, followed by 5% KHSO₄ and brine. Dry over MgSO₄ and concentrate.

References[3] Peptide Coupling Reagents Guide. Sigma-Aldrich. https://sigmaaldrich.com/peptide-coupling[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.https://researchgate.net/publication/sterically_hindered_amino_acids[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. https://bachem.com/guide-to-coupling-reagents[2] 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0. Benchchem.https://benchchem.com/product/1-aminocyclobutanecarboxylic-acid[4] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.https://peptidechemistry.org/hatu-hbtu-mechanism[7] Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS).https://pubs.acs.org/doi/10.1021/acs.jafc[12] General Chemoselective Hindered Amide Coupling Enabled by TCFH. Royal Society of Chemistry. https://pubs.rsc.org/en/content/articlelanding[8] TCFH. Wikipedia.https://en.wikipedia.org/wiki/TCFH[5] TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. National Institutes of Health (NIH).https://pubmed.ncbi.nlm.nih.gov/29956545/[10] Amide bond formation by using amino acid fluorides. Semantic Scholar.https://www.semanticscholar.org/paper/Amide-bond-formation-amino-acid-fluorides[6] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters (ACS).https://pubs.acs.org/doi/10.1021/acs.orglett.8b01591[11] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent. ResearchGate.https://www.researchgate.net/publication/TFFH_Peptide_Coupling

Sources

Method

Application Note: Advanced NMR Sample Preparation for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a sterica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a sterically constrained, unnatural cyclic amino acid frequently utilized as a building block in drug discovery. Due to its zwitterionic nature—comprising a basic secondary cyclopropylamine and an acidic cyclobutanecarboxylic acid—its physical state in solution presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a self-validating, highly authoritative protocol for preparing optimal NMR samples of this compound, emphasizing the causality behind solvent selection, isotopic exchange dynamics, and magnetic field homogeneity.

Physicochemical Profiling & Causality in Solvent Selection

The fundamental rule of NMR sample preparation is that the quality of the spectra is entirely dependent on the physical homogeneity of the solution[1]. 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid exists as a highly polar zwitterion at neutral pH. This ionic character creates strong intermolecular lattice energies that render it virtually insoluble in standard non-polar deuterated solvents like Chloroform-d ( CDCl3​ ).

To achieve the necessary concentration for high signal-to-noise (S/N) ratios, researchers must utilize high-dielectric solvents. The choice between Deuterium Oxide ( D2​O ) and Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is dictated by the specific structural information required:

  • DMSO−d6​ (Proton Retention): DMSO−d6​ excels at dissolving polar and ionic compounds[1]. Because it is an aprotic solvent, it does not undergo rapid chemical exchange with the solute. This is critical if you need to observe the exchangeable protons on the secondary amine ( NH ) and the carboxylic acid ( COOH ).

  • D2​O (Isotopic Exchange): D2​O serves as the primary solvent for water-soluble zwitterions[1]. However, placing the compound in D2​O triggers a rapid isotopic exchange where the labile NH and COOH protons are replaced by deuterium ( ND and COOD ). These protons will "disappear" from the 1H NMR spectrum, which simplifies the spectrum but results in a loss of specific structural markers[1].

SolventLogic Start Target: 1-(Cyclopropylamino) cyclobutane-1-carboxylic acid Q1 Need to observe labile protons (NH, COOH)? Start->Q1 Yes Yes Q1->Yes No No (Carbon backbone / non-labile protons only) Q1->No DMSO Solvent: DMSO-d6 Internal Std: TMS (0.1%) Yes->DMSO D2O Solvent: D2O Internal Std: TSP/DSS No->D2O pH Adjust pD away from isoelectric point to prevent line broadening D2O->pH

Caption: Logical decision matrix for selecting NMR solvents based on proton exchange dynamics.

The Self-Validating Experimental Protocol

To guarantee spectral resolution and prevent costly instrument damage, sample preparation must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Gravimetric Analysis & Concentration Optimization

The concentration of the sample must be high enough to yield a strong signal-to-noise ratio, yet low enough to minimize viscosity-induced line broadening[2].

  • For 1H NMR: Weigh 5 to 25 mg of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid[3].

  • For 13C NMR: Weigh 50 to 100 mg of the compound[3]. Causality: Overly concentrated samples increase solution viscosity, which slows down molecular tumbling rates, leading to rapid transverse relaxation ( T2​ ) and broadened spectral lines[4].

Step 2: Dissolution in a Secondary Vessel

Never dissolve the solid directly inside the NMR tube.

  • Transfer the weighed solid into a clean 2 mL glass preparation vial[3].

  • Add exactly 0.6 to 0.7 mL of the chosen deuterated solvent ( DMSO−d6​ or D2​O )[1].

  • Add the appropriate internal reference standard. For DMSO−d6​ , use Tetramethylsilane (TMS). For D2​O , TMS is insoluble; therefore, use Sodium Trimethylsilylpropionate (TSP) or Sodium Dimethylsilapentanesulfonate (DSS)[4]. Ensure the standard's signal intensity does not exceed 30% of your target sample's intensity[4].

  • Vortex the vial gently. If dissolution is incomplete, apply gentle sonication.

Step 3: Particulate Exclusion (Filtration)

Self-Validation Check: Hold the vial to the light. Is the solution perfectly optically clear?

  • Even if the solution appears clear, draw the 0.6 mL solution into a glass syringe.

  • Attach a 0.22 µm PTFE syringe filter and filter the solution. Causality: Solid particles suspended in the solution do not yield high-resolution NMR signals. Instead, they create localized magnetic susceptibility gradients that distort the magnetic field, making it impossible to achieve a proper shim[3].

Step 4: Tube Filling & Geometric Calibration
  • Use only high-quality, precision-machined NMR tubes (e.g., Wilmad 535-PP). Cheap tubes possess uneven wall thicknesses that create spinning sidebands and destroy magnetic field homogeneity[3].

  • Transfer the filtered solution into the 5 mm NMR tube.

  • Critical Metric: Ensure the final liquid height is exactly 40 to 50 mm [1]. Causality: The Radio Frequency (RF) coil in a standard NMR probe is precisely calibrated. A sample height of 40-50 mm ensures the liquid spans the entire active region of the RF coil[1]. If the sample is too short, the severe magnetic field transitions at the liquid-air interface will fall within the coil's detection range, causing severe asymmetric peak broadening due to uncorrectable Z-shim gradients[2].

Step 5: Exterior Decontamination
  • Wipe the exterior of the NMR tube with a Kimwipe moistened with isopropyl alcohol[4]. Causality: Fingerprints or chemical residues on the outside of the tube will transfer to the probe's upper barrel, interfering with the sample spinning mechanism and degrading the lock signal[4].

PrepWorkflow A 1. Gravimetric Analysis (Vial) B 2. Solvent & Standard Addition A->B C 3. Vortex & Visual Check B->C D 4. 0.22 µm PTFE Filtration C->D E 5. Tube Filling (40-50 mm height) D->E

Caption: Step-by-step workflow for self-validating NMR sample preparation.

Quantitative Data Summary

The following table standardizes the geometric and volumetric requirements for preparing 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid for high-resolution NMR analysis.

Parameter 1H NMR Specification 13C NMR SpecificationMechanistic Rationale
Optimal Mass 5 – 25 mg50 – 100 mgBalances S/N ratio against viscosity-induced line broadening[3].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLProvides optimal geometric volume for standard 5mm probes[1].
Sample Height 40 – 50 mm40 – 50 mmCenters the sample across the RF coil, preventing Z-shim distortion[1].
Internal Std ( D2​O ) TSP / DSSTSP / DSSTMS is insoluble in aqueous systems; TSP provides a reliable 0 ppm reference[4].
Internal Std ( DMSO ) TMS (0.1% v/v)TMS (0.1% v/v)Standard non-polar reference for chemical shift calibration[4].
Tube Quality High-precision (e.g., Wilmad 535)High-precisionPrevents spinning sidebands and protects cryoprobes from breakage[3].

Mechanistic Troubleshooting: Shimming Physics

If the resulting spectrum of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid exhibits poor resolution, analyze the peak shapes to diagnose the physical preparation error:

  • Symmetrically Broadened Lines: This is typically caused by misadjusted odd-powered Z shims ( Z1,Z3 )[2]. If shimming fails to correct this, the sample is likely too concentrated (viscous) or contains dissolved paramagnetic oxygen/impurities. Solution: Dilute the sample or apply gentle heating to increase molecular tumbling rates[3].

  • Asymmetric Peak Tailing: If the peaks tail heavily to one side, it indicates severe inhomogeneities in the even-powered Z shims ( Z2,Z4 )[2]. This almost always occurs when the sample height is less than 40 mm, causing the magnetic field to increase drastically at the top and bottom edges of the liquid volume[2]. Solution: Add more deuterated solvent to reach the 40-50 mm threshold.

  • Spinning Sidebands: If you observe smaller duplicate peaks symmetrically flanking your main signals, the transverse shims ( X,Y ) are misaligned, or the NMR tube is warped/cheap[2]. Solution: Ensure you are using high-quality glass and that the tube exterior is perfectly clean[4].

References

  • Organomation.
  • University of Oklahoma.
  • University of Washington.
  • Iowa State University.

Sources

Application

Application Note: A High-Throughput, Fluorescence-Based In Vitro Assay for Characterizing Modulators of Amino Acid Transport Using 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Amino acid transporters are critical membrane proteins that facilitate the movement of amino acids across cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract Amino acid transporters are critical membrane proteins that facilitate the movement of amino acids across cellular membranes, playing essential roles in cellular metabolism, homeostasis, and signaling.[1] Their dysregulation is implicated in various pathologies, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[2][3] This document provides a detailed protocol for a robust, high-throughput in vitro assay designed to identify and characterize modulators of amino acid transporters. The assay is based on a competitive uptake mechanism using a fluorescent amino acid analog. As a case study, we describe the use of this protocol to evaluate the inhibitory potential of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, a synthetic amino acid analog featuring cyclopropyl and cyclobutane motifs known to confer unique pharmacological properties.[4][5] This non-radioactive, homogeneous assay format is suitable for both detailed mechanistic studies and large-scale screening campaigns.[6][7]

Introduction: The Rationale for Targeting Amino Acid Transporters

The unique structural characteristics of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid—combining a rigid cyclobutane scaffold with a cyclopropylamine group—make it an intriguing candidate for interacting with biological transport systems. The cyclopropyl moiety is known to enhance metabolic stability and potency in drug candidates, while the overall structure mimics that of natural amino acids, suggesting a potential interaction with amino acid transporters.[4]

Many of these transporters, such as the L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), are overexpressed in various cancers to meet the high metabolic demand of proliferating cells.[3] In the central nervous system, transporters for glutamate, GABA, and other amino acid-derived neurotransmitters are crucial for maintaining synaptic function.[2] Therefore, developing potent and selective modulators for these transporters is a significant goal in modern drug discovery.

This application note details a flexible, cell-based assay that moves beyond traditional radiolabeled methods.[8] By employing a fluorescent substrate, it offers a safer, faster, and more cost-effective approach to quantifying transporter activity and assessing the potency of test compounds like 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.[6][9]

Assay Principle

The assay operates on the principle of competitive inhibition. A cell line stably overexpressing the amino acid transporter of interest is used. These cells readily take up a proprietary fluorescent amino acid analog (Substrate A). When a potential inhibitor, such as 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, is introduced, it competes with Substrate A for binding to the transporter's active site. This competition reduces the amount of fluorescent substrate transported into the cell, resulting in a lower intracellular fluorescence signal. The potency of the inhibitor (e.g., its IC50 value) can be determined by measuring the decrease in fluorescence across a range of inhibitor concentrations. A masking dye is included in the assay buffer to quench any extracellular fluorescence, thereby improving the signal-to-noise ratio.[6][7]

G cluster_0 Outside Cell cluster_1 Inside Cell Inhibitor Inhibitor (e.g., 1-(Cyclopropylamino) cyclobutane-1-carboxylic acid) Cell_Membrane Transporter Protein Inhibitor->Cell_Membrane:f1 Binds & Blocks Fluor_Substrate Fluorescent Substrate Fluor_Substrate->Cell_Membrane:f1 Uptake Blocked Signal Reduced Fluorescence Signal

Caption: Competitive inhibition mechanism at the transporter.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
CHO-K1 Cells expressing hLAT1ATCC / In-house-
DMEM/F-12 MediumGibco11320033
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Hank's Balanced Salt Solution (HBSS)Gibco14025092
1-(Cyclopropylamino)cyclobutane-1-carboxylic acidCustom Synthesis-
JPH203 (Positive Control Inhibitor)Sigma-AldrichSML1936
DMSO, AnhydrousSigma-Aldrich276855
Neurotransmitter Transporter Uptake Assay Kit*Molecular DevicesR8178
96-well, black, clear-bottom platesCorning3603

*Note: The commercial kit contains the fluorescent substrate and masking dye. Alternatively, a fluorescently-labeled amino acid (e.g., NBD-Alanine) can be used with an appropriate buffer system.

Detailed Experimental Protocol

This protocol is optimized for determining the IC50 value of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid against the LAT1 transporter.

Part 1: Cell Culture and Seeding
  • Maintain Cells: Culture the CHO-K1/hLAT1 cell line in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage Cells: Subculture cells every 2-3 days, ensuring they do not exceed 90% confluency to maintain exponential growth and optimal transporter expression.

  • Seed Assay Plates:

    • Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium to a density of 200,000 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (20,000 cells/well).

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2, to allow for cell adherence and formation of a near-confluent monolayer.

Part 2: Preparation of Compound Solutions

Causality Check: Preparing a serial dilution plate first streamlines the process, minimizes handling errors, and ensures accurate final concentrations during the assay.

  • Stock Solution: Prepare a 10 mM stock solution of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid in 100% DMSO. Similarly, prepare a 10 mM stock of the positive control, JPH203.

  • Serial Dilution: Perform a 1:3 serial dilution in DMSO to create a concentration gradient. For a 10-point curve, this will span from 10 mM down to 0.5 µM.

  • Intermediate Plate: Dilute the DMSO serial dilutions 1:50 into HBSS. This creates a 2X final concentration plate with a consistent 2% DMSO concentration across all wells.

  • Controls: Prepare 2X solutions for:

    • Maximum Uptake (Negative Control): HBSS with 2% DMSO.

    • Maximum Inhibition (Positive Control): 2X final concentration of JPH203 in HBSS with 2% DMSO.

Part 3: Assay Execution

G A Seed Cells in 96-well Plate (20,000 cells/well) B Incubate 24-48h (37°C, 5% CO2) A->B D Wash Cell Plate with HBSS B->D C Prepare 2X Compound Plate (Serial Dilutions in HBSS + 2% DMSO) E Add 50 µL of 2X Compounds to Cells Incubate 15-30 min C->E D->E G Add 50 µL of 2X Substrate Mix E->G F Prepare 2X Fluorescent Substrate Mix (with Masking Dye in HBSS) F->G H Read Plate on Fluorescence Reader (Kinetic or Endpoint Mode) G->H I Data Analysis (Normalize & Fit IC50 Curve) H->I

Caption: Step-by-step experimental workflow diagram.

  • Wash Cells: Gently aspirate the culture medium from the cell plate. Wash each well once with 100 µL of pre-warmed (37°C) HBSS.

  • Pre-incubation with Compound: Add 50 µL of the 2X compound solutions from the intermediate plate to the corresponding wells of the cell plate.

  • Incubate: Incubate the plate at 37°C for 15-30 minutes. This allows the test compound to bind to the transporter before the substrate is introduced.

  • Substrate Addition: Prepare the 2X fluorescent substrate working solution in HBSS according to the manufacturer's protocol (e.g., from the Molecular Devices Kit[6]). Add 50 µL of this solution to all wells. The final volume is now 100 µL, and all compound concentrations are at 1X.

  • Data Acquisition: Immediately transfer the plate to a bottom-read fluorescence plate reader pre-heated to 37°C.

    • Kinetic Mode (for mechanistic studies): Read fluorescence every 1-2 minutes for 30-60 minutes.

    • Endpoint Mode (for HTS): Incubate for a fixed time (e.g., 30 minutes) at 37°C, then read the final fluorescence value.

Data Analysis and Expected Results

  • Data Normalization:

    • Subtract the average fluorescence of the "Maximum Inhibition" wells (Positive Control) from all data points.

    • Normalize the data by dividing by the average fluorescence of the "Maximum Uptake" wells (Negative Control) and multiplying by 100. This expresses the results as a percentage of transporter activity.

    • % Activity = [(Signal_well - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)] * 100

  • IC50 Calculation: Plot the normalized % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Table 1: Representative IC50 Data

CompoundTarget TransporterIC50 (µM) [Hypothetical]
1-(Cyclopropylamino)cyclobutane-1-carboxylic acidLAT15.2 ± 0.7
JPH203 (Positive Control)LAT10.8 ± 0.1

The data presented are hypothetical and for illustrative purposes only. Actual results will depend on experimental conditions.

A typical dose-response curve will show a sigmoidal shape, with transporter activity decreasing as the concentration of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid increases.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Low Signal-to-Noise Ratio Low transporter expression; Sub-optimal substrate concentration.Use a higher passage number of the stable cell line. Perform a substrate titration to find the optimal concentration (Km).[1]
No Inhibition Observed Compound is inactive; Compound has low solubility.Test against other transporter types. Check for compound precipitation in the assay buffer; lower the top concentration.
Inconsistent IC50 Values Variable incubation times; Temperature fluctuations.Use a multichannel pipette for simultaneous additions. Ensure the plate reader maintains a stable 37°C environment.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Biocompare. (2022, May 9). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]

  • Van Eps, N., et al. (2022). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Retrieved from [Link]

  • Rotoli, D., et al. (2020). Culture models for the study of amino acid transport and metabolism. Methods in Molecular Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Moret, C., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • García-Nebot, M. J., et al. (2002). Transport of Amino Acids from in Vitro Digested Legume Proteins or Casein in Caco-2 Cell Cultures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco. Retrieved from [Link]

  • O'Hagan, D. (2000). The cyclobutane unit is found as a basic structural element in a wide range of naturally occurring compounds.
  • Li, H., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Retrieved from [Link]

  • Berlinguet, L., et al. (1962). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Nature. Retrieved from [Link]

  • Nitek, W., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]

  • Van Winkle, L. J. (2001). Amino Acid Transport Regulation and Early Embryo Development. Biology of Reproduction. Retrieved from [Link]

  • Google Patents. (2001). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Hryshchuk, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Retrieved from [Link]

  • Ferreira, V. F., et al. (2008). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Acero, N., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutylamine. Retrieved from [Link]

  • Zirvi, K. A., et al. (1975). Biochemorphology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pérez, V. L., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Pharmaceuticals. Retrieved from [Link]

  • Hubner, K. F., et al. (1981). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. The Journal of Nuclear Medicine. Retrieved from [Link]

  • Lello, L. S., et al. (2014). An in vitro assay to study chikungunya virus RNA synthesis and the mode of action of inhibitors. Journal of Virological Methods. Retrieved from [Link]

Sources

Method

Advanced Bioconjugation Strategies for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid

Application Note & Protocol Guide Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The incorporation of unnatural amino acids (UAAs) into peptides and bioconjuga...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptides and bioconjugates is a cornerstone of modern medicinal chemistry, offering enhanced proteolytic stability and unique conformational constraints. However, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS 1251286-12-0) [1] presents an extreme synthetic challenge. It is simultaneously an α,α -disubstituted amino acid (due to the cyclobutane ring) and an N -alkylated secondary amine (due to the cyclopropyl group). This dual-steric bottleneck renders standard bioconjugation techniques virtually ineffective. This guide details the mechanistic causality behind reagent selection and provides self-validating protocols to successfully conjugate this highly hindered building block.

The Dual-Steric Bottleneck: Mechanistic Causality

To successfully conjugate this molecule, one must understand why traditional methods fail:

  • C-Terminal Activation Failure: Traditional carbodiimide activation (e.g., EDC/NHS or DIC/HOBt) is highly inefficient for α,α -disubstituted amino acids, suffering from extremely slow reaction rates and low yields[2]. The bulky cyclobutane ring physically blocks the trajectory of the incoming amine nucleophile, preventing the formation of the necessary tetrahedral intermediate. Slow kinetics also increase the risk of competing side reactions, such as hydrolysis or guanidinylation[3].

  • N-Terminal Acylation Failure: The secondary amine is shielded by both the electron-donating but bulky cyclopropyl ring and the adjacent cyclobutane core. Acylating this nitrogen requires overcoming a massive activation energy barrier, necessitating highly reactive acyl donors and thermodynamic driving forces (e.g., microwave irradiation).

To overcome these barriers, we must utilize reagents that offer either anchimeric assistance (neighboring group participation) or generate intermediates with an exceptionally small steric profile .

Reagent Dynamics & Selection Criteria

The choice of coupling reagent is the single most critical variable in this workflow[4].

  • HATU / HOAt: HATU forms a highly reactive OAt-active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance by hydrogen-bonding to the incoming amine, effectively "steering" it toward the hindered carbonyl carbon[3]. It is vastly superior to HOBt-based reagents for hindered substrates and effectively inhibits the racemization of chiral centers[5].

  • TFFH (Acid Fluorides): For extreme steric hindrance, TFFH generates amino acid fluorides in situ[4]. Unlike bulky OBt/OAt esters, the fluorine atom is highly electronegative (strongly activating the carbonyl) but sterically tiny (Van der Waals radius similar to hydrogen). This allows nucleophilic attack even in the congested environment of the cyclobutane ring.

  • COMU: An Oxyma Pure-based reagent that provides coupling efficiencies comparable to HATU but with enhanced solubility and a safer handling profile[4]. It is ideal for microwave-assisted N-acylation.

Quantitative Reagent Comparison for Hindered UAAs
Coupling ReagentActivation IntermediateRelative Yield (%)Epimerization RiskOptimal Application
EDC / HOBt OBt-Active Ester< 5%High (due to slow kinetics)Unhindered primary amines (Not recommended here)
HATU / DIPEA OAt-Active Ester65 - 75%LowModerate steric hindrance; standard peptide coupling
COMU / DIPEA Oxyma-Active Ester70 - 85%Very LowMicrowave-assisted N-acylation of the cyclopropylamine
TFFH / DIPEA Acid Fluoride> 90%LowExtreme C-terminal hindrance (Optimal for cyclobutane core)

Pathway Visualization

Mechanism UAA Hindered UAA (Cyclobutane Core) TFFH TFFH / DIPEA (Activation) UAA->TFFH Step 1: Base Addition AcF Acid Fluoride (Small Steric Profile) TFFH->AcF In situ Fluorination Product Conjugated Product (Amide Bond) AcF->Product Nucleophilic Attack Amine Target Amine (Nucleophile) Amine->Product Step 2: Conjugation

Mechanistic pathway of TFFH-mediated C-terminal activation overcoming extreme steric hindrance.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each mechanistic step before proceeding, thereby preventing the accumulation of dead-end byproducts.

Protocol A: C-Terminal Conjugation via In Situ Acid Fluoride (TFFH)

Purpose: Conjugating the cyclobutane carboxylic acid to a target primary amine (e.g., a protein lysine residue or peptide N-terminus).

Materials:

  • 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (1.0 eq)

  • TFFH (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Target Amine (0.9 eq to ensure complete consumption)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the UAA (1.0 eq) and TFFH (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.5 eq) dropwise under nitrogen at room temperature. Stir for 30 minutes to allow complete conversion to the acid fluoride.

  • Validation Checkpoint 1 (LC-MS): Extract a 2 µL aliquot, quench immediately with 100 µL of methanol, and analyze via LC-MS. Confirm the disappearance of the UAA mass and the appearance of the methyl ester [M+OMe]+ (formed by the methanol quench of the acid fluoride). Do not proceed until >95% conversion is verified.

  • Conjugation: Add the Target Amine (0.9 eq) dissolved in a minimal volume of DMF to the activated mixture.

  • Incubation: Stir continuously at room temperature for 12–24 hours. The small steric profile of the fluoride leaving group allows the hindered coupling to proceed steadily.

  • Validation Checkpoint 2 (Kaiser Test / LC-MS): If performing Solid-Phase Peptide Synthesis (SPPS), conduct a Kaiser test on a resin cleavage. A negative (yellow) result confirms the complete consumption of the target primary amine. For solution-phase, verify the product mass via LC-MS.

Protocol B: N-Terminal Acylation via Microwave-Assisted COMU

Purpose: Acylating the sterically hindered secondary cyclopropylamine with an incoming carboxylic acid (e.g., attaching a fluorophore).

Materials:

  • Incoming Carboxylic Acid (3.0 eq)

  • COMU (3.0 eq)

  • DIPEA (6.0 eq)

  • UAA-conjugated substrate (1.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: In a separate vial, dissolve the incoming carboxylic acid (3.0 eq) and COMU (3.0 eq) in DMF. Add DIPEA (6.0 eq) and stir for 5 minutes to form the Oxyma-active ester.

  • Transfer: Add the activated mixture to the UAA-conjugated substrate.

  • Microwave Irradiation: Place the reaction vessel in a dedicated peptide microwave synthesizer. Irradiate at 75°C for 15 minutes. Causality: The thermal energy provided by the microwave overcomes the massive activation barrier caused by the cyclopropyl and cyclobutane rings, while COMU maintains high reactivity without the explosive risks of HOBt/HOAt at elevated temperatures[4].

  • Validation Checkpoint (Chloranil Test): Wash the substrate thoroughly. Perform a Chloranil test (which is specific for secondary amines).

    • Self-Validation Logic: The standard Kaiser test will yield a false negative for the secondary cyclopropylamine. A colorless or pale yellow Chloranil test indicates successful acylation. A blue/green color indicates unreacted secondary amine, dictating that Step 3 must be repeated.

Workflow Decision Matrix

Workflow Start 1-(Cyclopropylamino)cyclobutane -1-carboxylic acid CTerm C-Terminal Conjugation (Carboxylic Acid) Start->CTerm NTerm N-Terminal Acylation (Secondary Amine) Start->NTerm TFFH Protocol A: TFFH Acid Fluoride CTerm->TFFH Optimal (Extreme Hindrance) HATU Alternative: HATU / DIPEA CTerm->HATU Sub-optimal (Slower Kinetics) COMU Protocol B: COMU + Microwave NTerm->COMU Requires Thermal Push

Decision matrix for selecting bioconjugation protocols based on the target reaction site.

References[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjbnNfkS46gugvIJOL7aL9wXaA3u3_j4oMi9Bv4NloUcuSZJfX1ZUwqkhXTcX4JPygKWvlNQvf6gINLhkrMF2KnsDeuyJIhwRAORsKG36nkUcukFF6VExrOJcOR3IigW1AjKvcGVksY-HNekcGXc1ODd8qtEGIQpXXL7WIgOnXVEnVCcS53YMSHzrTKe1CgJTlcswdsRLBqs-Hs-EgH9SA--2U1vT-A==[3] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeDMgXv9xDqzFLHLWXBdHHZnI1hlggv4fP236XKVUN2B6MYzH2xVYkx2oe0uSK-u2xwGzHhLE9fT6X0W8VxM5W06ck8DfQNsAD7k2vK7ohbHtzSnvUDTFIEK3oK667GtPtLgama_1X7LIyDwxoUJ-thWNV0a6lo-joBeeeVzxUfTfL91XoyZjlsSk9Xa6WzJUYywl6GGKOwN5TM3nMslaERmW15Jb90q3HcB0408vhFyr6ZgyN[6] Overview of Peptide Coupling Reagents. ChemPep.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Yg0TXB2f3yhgS6pykV2F3MfluM8O7gKlRTisbEEtb-ZoouvjYWsHSBFbdDhogK5XquNExpYtYJl52S58oF7zb_F0-gCshRMzclWLdpQ3Mu1dWPJbI4iou5Yc2d16SbJf5RYFBy2eG6I=[2] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXab_dvU2ArPAZIHPDNOQQnt2XzmLyXDQb12t0lJEm1YxHvvwI1c8-GwSYqH6EpMW9q5BXlTaSMsH_cAksITUCMUBoOZ_q1gaNdJNiURtrzUkqnadbcKWgprWUw5tLUfQsADOlqswK4VvPtVgmXiEZU1tToEKKqTKFRnSmzbCLSlh6iNFxthOG2Rdd-K5Yoxg8Q-B2pFs-NAhpN4ABveG6vMNwkvdEwdm3ydL5IPbAag==[1] 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS 1251286-12-0). Chemsrc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjMMiMJ2367st367maRrFgnDB8AI5t4Wdrk7X6YjIAjqwNmXIxRSd_aSYfsmSSp6UgBXeUIHi02KKmosg-8uJofKmx6PfZPcwOvzKiZFHU2cdqBorJbz1z2ufE_gvEkBh-p1etIYZ7nP6JbpqJlna78eJUg==[5] HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZFDd8CFcn8H-_g74b_OlZDPESXlZh1SmWCY82Ave7SeIdSSfLuPsDJCNguDdrnNaM8wYWv6rsYjynGSSmeC2RL8_rSACqpS_Dd7c3eXil8u2Cs82AE9Nn6DVDZ9jTtoQSbDwF7NQ_WEdbSKANjizAFSjN5S1i4sl4Vla4MljQlIS2A2DKZjTZIelRIPXr-FSTIAcvP9N905jMWyphtuYUX6g0NFKhFIX2S1GbPQ==

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid synthesis

Technical Support Center: Yield Optimization for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid Synthesis Welcome to the Application Support Center. Synthesizing sterically hindered, unnatural alpha-amino acids like 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid Synthesis

Welcome to the Application Support Center. Synthesizing sterically hindered, unnatural alpha-amino acids like 1-(cyclopropylamino)cyclobutane-1-carboxylic acid presents unique mechanistic challenges. While the classical [1] is the standard route for alpha-amino acids, the combination of a volatile primary amine, a strained cyclobutanone ring, and a highly congested quaternary nitrile intermediate often results in [2].

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and an optimized protocol to maximize your recovery and ensure reproducible scale-up.

Workflow Visualization

G A Cyclobutanone + Cyclopropylamine B Imine Intermediate A->B Ti(OiPr)4 -H2O C α-Aminonitrile Intermediate B->C TMSCN (Anhydrous) D Primary Amide (Partial Hydrolysis) C->D H2O2, K2CO3 (Alpha Effect) E 1-(Cyclopropylamino) cyclobutane-1-carboxylic acid D->E 6M HCl Reflux

Fig 1: Optimized Strecker synthesis and stepwise hydrolysis route for hindered unnatural amino acids.

Frequently Asked Questions & Troubleshooting

Q1: My Strecker condensation yields very little of the alpha-aminonitrile. What is driving the equilibrium backward? Cause: The classical Strecker reaction relies on the [3]. Cyclopropylamine is highly volatile (bp ~50 °C). Under [4] (NaCN/NH₄Cl in water/methanol), the amine escapes the reaction matrix, and the presence of water pushes the imine equilibrium back toward the starting cyclobutanone. Solution: Transition to an anhydrous, modified Strecker protocol. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a Lewis acid to activate the ketone and a water scavenger to irreversibly drive imine formation. Substitute aqueous NaCN with Trimethylsilyl cyanide (TMSCN)[2].

Q2: The nitrile intermediate forms successfully, but hydrolysis in 6M HCl stalls. Why? Cause: You are encountering severe steric shielding. The nitrile carbon is flanked by the cyclobutane ring and the bulky cyclopropylamino group, creating a highly congested quaternary center. Water is a relatively weak nucleophile, and protonation of the adjacent secondary amine (forming an ammonium ion in HCl) inductively withdraws electron density, but the steric bulk physically blocks water from attacking the nitrile carbon[3]. Solution: Implement a stepwise hydrolysis utilizing the "Alpha Effect." Treat the nitrile with 30% H₂O₂ and K₂CO₃ in DMSO/EtOH. The hydroperoxide anion (HOO⁻) is significantly more nucleophilic than H₂O or OH⁻ due to the repulsion of adjacent lone pairs. It easily penetrates the steric shield to convert the nitrile to a primary amide. The amide can then be readily hydrolyzed to the carboxylic acid using 6M HCl.

Q3: Will prolonged reflux in 6M HCl cause ring-opening of the cyclobutane or cyclopropyl groups? Cause: Cyclobutane rings possess significant [5], and cyclopropyl groups are historically sensitive to electrophilic ring-opening. Solution: Fortunately, in this specific molecule, the amino group acts as a protective feature. Under strongly acidic conditions (6M HCl), the amine is immediately protonated. The resulting positively charged ammonium ion strongly repels incoming electrophiles (like H⁺) via electrostatic deactivation, protecting the adjacent strained rings from electrophilic cleavage. Keep the reflux temperature strictly at 110 °C and do not exceed 24 hours.

Quantitative Data: Yield Optimization Matrix

To illustrate the impact of these mechanistic adjustments, the following table summarizes the yield profiles across different synthetic strategies:

Synthetic StrategyCyanide SourceHydrolysis MethodNitrile YieldFinal Acid YieldFailure Mode / Notes
Classical Aqueous NaCN / NH₄Cl6M HCl, 110 °C (Direct)35%< 10%Amine volatilization; incomplete hydrolysis.
Anhydrous Direct TMSCN / Ti(OiPr)₄6M HCl, 110 °C (Direct)88%32%Reaction stalls at the primary amide stage.
Optimized Stepwise TMSCN / Ti(OiPr)₄1) H₂O₂/K₂CO₃2) 6M HCl, 110 °C88%82% Quantitative amide conversion overcomes sterics.

Experimental Protocol: Optimized Stepwise Synthesis

Phase 1: Anhydrous Imine Formation & Cyanation

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add cyclobutanone (10.0 mmol) and anhydrous THF (50 mL).

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add cyclopropylamine (12.0 mmol, 1.2 equiv). Critical: Perform this step rapidly but carefully to minimize amine volatilization.

  • Dehydration: Add Titanium(IV) isopropoxide (11.0 mmol, 1.1 equiv). Stir the reaction mixture at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

  • Cyanation: Cool the mixture back to 0 °C. Slowly add Trimethylsilyl cyanide (TMSCN) (15.0 mmol, 1.5 equiv) via syringe. Stir for 12 hours at room temperature[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Filter the resulting white suspension (TiO₂ salts) through a pad of Celite—this filtration visually validates the complete quenching of the Titanium reagent. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(cyclopropylamino)cyclobutanecarbonitrile.

Phase 2: Stepwise Hydrolysis via the Alpha Effect

  • Amide Conversion: Dissolve the crude nitrile in a 1:1 mixture of DMSO and Ethanol (20 mL). Add K₂CO₃ (2.0 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (5.0 equiv). Stir at 50 °C for 4 hours.

  • Intermediate Isolation: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Concentrate to isolate the primary amide intermediate.

  • Acid Hydrolysis: Suspend the amide in 6M HCl (40 mL). Equip the flask with a reflux condenser and heat at 110 °C for 18 hours[4].

  • Self-Validating Purification (Zwitterion Precipitation): Cool the mixture to room temperature. Carefully adjust the pH to approximately 6.0 (the estimated isoelectric point of the amino acid) using 2M NaOH. Because the molecule is neutral at its isoelectric point, the product will selectively precipitate as a zwitterionic solid out of the aqueous matrix.

  • Final Isolation: Filter the off-white solid and recrystallize from a minimal amount of hot Ethanol/Water to afford pure 1-(cyclopropylamino)cyclobutane-1-carboxylic acid.

Sources

Optimization

Technical Support Center: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for coupling reactions involving 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid. This resource is designed to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for coupling reactions involving 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic routes and minimizing impurity formation. As a sterically hindered secondary amine-containing amino acid, this valuable building block can present unique challenges during amide bond formation. This guide offers practical, experience-driven solutions to navigate these complexities.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the coupling of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid. Each entry details the potential causes and provides actionable solutions.

Question 1: Why am I observing a significant amount of unreacted 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid in my reaction mixture?

Answer:

Incomplete consumption of the carboxylic acid starting material is a frequent issue, often stemming from insufficient activation or steric hindrance.

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: The steric bulk around the carboxylic acid and the secondary amine can hinder the approach of standard coupling reagents.

    • Solution: Employ more powerful uronium/aminium-based coupling reagents like HATU, HBTU, or COMU.[1][2] These reagents form highly reactive O-acylisourea intermediates, which can overcome the steric barrier more effectively than carbodiimides like DCC or EDC alone.[1][3] HATU, in particular, often demonstrates superior performance in difficult couplings due to the formation of a highly reactive OAt active ester.[1]

  • Inadequate Activation Time: Insufficient time for the formation of the active ester before the addition of the amine nucleophile can lead to poor coupling efficiency.

    • Solution: Implement a pre-activation step. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) to stir for 5-15 minutes before introducing the amine component.[4] This ensures the formation of the active ester intermediate, ready for immediate reaction.

  • Steric Hindrance from the Coupling Partner: If the amine component is also sterically demanding, the coupling efficiency will be further reduced.[5][6]

    • Solution: Increase the equivalents of the coupling reagent and the amine component (e.g., 1.5-2.0 equivalents of each). Additionally, extending the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) can help drive the reaction to completion.[7]

Question 2: My primary impurity is the N-acylurea adduct. What is causing this and how can I prevent it?

Answer:

N-acylurea formation is a characteristic side reaction when using carbodiimide coupling reagents (DCC, DIC, EDC).[2][8] It arises from the intramolecular rearrangement of the O-acylisourea intermediate, which is a stable and unreactive species.[2]

Potential Causes and Solutions:

  • Slow Aminolysis: The sterically hindered nature of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid can slow down the rate of amine attack on the O-acylisourea intermediate, providing a larger window for the undesired rearrangement to the N-acylurea.

    • Solution 1: Utilize Additives. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial when using carbodiimides.[2][3] These additives intercept the O-acylisourea to form a more stable and reactive active ester, which is less prone to rearrangement.[3]

    • Solution 2: Switch to Uronium/Aminium Reagents. Reagents like HATU, HBTU, and HCTU are generally less prone to forming N-acylurea byproducts because they rapidly generate the active ester.[1][9]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the O-N acyl migration that leads to N-acylurea formation.

    • Solution: Perform the coupling reaction at a lower temperature.[2] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly suppress this side reaction.[2]

Question 3: I am detecting a diastereomeric impurity. What is the likely source and how can I minimize it?

Answer:

The formation of a diastereomeric impurity strongly suggests epimerization (racemization) at the alpha-carbon of the amino acid.[4] This occurs when the activated carboxylic acid cyclizes to form an oxazolone intermediate, which has an acidic α-proton that can be easily abstracted by a base, leading to a loss of stereochemical integrity.[4]

Potential Causes and Solutions:

  • Excessive Base Strength or Concentration: Strong, non-hindered bases can readily deprotonate the α-carbon of the activated amino acid or the oxazolone intermediate.[4]

    • Solution: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[4] It is also critical to use the minimum amount of base necessary for the reaction, typically 1.5-2.0 equivalents relative to the carboxylic acid.

  • Prolonged Pre-activation Time: A longer time in the activated state before the addition of the amine increases the opportunity for oxazolone formation and subsequent epimerization.[4]

    • Solution: Minimize the pre-activation time. Ideally, add the activated amino acid to the amine component immediately after the pre-activation period (5-10 minutes).[4]

  • Choice of Coupling Reagent and Additive: Some coupling reagents and additives are more effective at suppressing epimerization than others.

    • Solution: Uronium salt reagents, particularly those containing HOAt (like HATU) or OxymaPure® (like COMU), are highly efficient and have been shown to suppress epimerization by promoting rapid amide bond formation that outcompetes the rate of oxazolone formation.[1][4] The 7-aza nitrogen in HOAt provides anchimeric assistance, which accelerates the breakdown of the tetrahedral intermediate and suppresses oxazolone formation.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the coupling reactions of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

Question 4: What are the recommended coupling reagents for 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid?

Answer:

Due to the steric hindrance of this amino acid, high-efficiency coupling reagents are recommended.

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium SaltHigh reactivity, low epimerization rates, particularly effective for hindered couplings.[1][10]Higher cost compared to carbodiimides.
HBTU/TBTU Uronium SaltGood reactivity, widely used.[2]Can form guanidinium byproducts with the N-terminal amine in some cases.[11]
COMU Uronium SaltReactivity comparable to HATU, with improved safety profile as it does not contain the potentially explosive HOBt or HOAt moieties.[1][2]Higher cost.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, OxymaPure® is a non-explosive and highly effective additive for suppressing epimerization.[2]Slower reaction rates compared to uronium salts, potential for N-acylurea formation.[2]
Question 5: How does the choice of solvent impact the reaction?

Answer:

The solvent can influence the reaction rate, solubility of reagents, and the extent of side reactions.

  • Polar Aprotic Solvents (DMF, NMP): These are the most common solvents for peptide coupling reactions as they generally provide good solubility for all components. However, they can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[4]

  • Less Polar Solvents (DCM, THF): If reagent solubility allows, using a less polar solvent or a mixture (e.g., DMF/DCM) can sometimes reduce epimerization.[4] However, for sterically hindered couplings, ensuring all components remain in solution is critical for reaction efficiency.

Question 6: What is the general mechanism of amide bond formation with a uronium salt like HATU?

Answer:

The mechanism involves the in-situ formation of a highly reactive active ester.

  • Activation of the Carboxylic Acid: The carboxylate of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid attacks the electrophilic carbon of HATU.

  • Formation of the O-Acyluronium Intermediate: This initial attack forms an unstable O-acyluronium intermediate.[1]

  • Active Ester Formation: The O-acyluronium intermediate rapidly rearranges to form the OAt active ester, with the liberation of tetramethylurea.[1]

  • Aminolysis: The amine nucleophile then attacks the carbonyl carbon of the OAt active ester, forming a tetrahedral intermediate.

  • Amide Bond Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases the HOAt leaving group.

G

Question 7: Are there any specific purification strategies for products of these coupling reactions?

Answer:

Standard purification techniques are generally effective, but the choice depends on the nature of the product and the impurities.

  • Aqueous Workup: An acidic wash (e.g., dilute HCl or citric acid) can remove unreacted amine and basic byproducts. A basic wash (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid and acidic byproducts like HOBt or HOAt.

  • Chromatography: Reverse-phase HPLC is the most common method for purifying peptide-like molecules. Normal-phase column chromatography on silica gel can also be effective, particularly if the product is less polar than the byproducts.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.

III. Experimental Protocols

Standard Protocol for HATU-Mediated Coupling
  • Reagent Preparation:

    • Dissolve 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (1.0 eq) in an appropriate volume of anhydrous DMF (or NMP).

    • In a separate vial, prepare a solution of the amine component (1.1 eq) in anhydrous DMF.

  • Activation:

    • To the solution of the carboxylic acid, add HATU (1.1 eq).

    • Add DIPEA (2.0 eq) dropwise while stirring.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol for DIC/OxymaPure® Coupling
  • Reagent Preparation:

    • Dissolve 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add DIC (1.1 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Coupling:

    • Add the amine component (1.1 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS or TLC.

  • Workup and Purification:

    • Filter off the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (2025). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.
  • Wikipedia. (n.d.). Carbodiimide.
  • Vertex AI Search. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • N/A. (n.d.). Epimerization of Peptide.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis of 1-(cyclopropylamino)cyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(cyclopropylamino)cyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable structural motif. The construction of the C(sp³)-N bond between a sterically hindered cyclobutane ring and cyclopropylamine presents unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles successfully.

The primary method for forging this bond is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] Our guidance will focus on mastering this transformation by understanding the interplay between the catalyst, ligand, base, and solvent, and by systematically addressing common experimental pitfalls.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My Buchwald-Hartwig reaction is failing or giving a very low yield. What are the most common culprits?

A1: Low conversion is a frequent issue. The primary causes are typically related to the catalytic system's activity. First, ensure your palladium precatalyst and phosphine ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[2] Second, verify that your solvent is rigorously anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as water and oxygen can deactivate the catalyst and promote side reactions like hydrodehalogenation.[2] Finally, consider that the combination of base, solvent, and temperature may be suboptimal for your specific substrate.[2]

Q2: I'm setting up this reaction for the first time. What is a reliable starting catalyst, ligand, and base combination?

A2: For coupling a secondary C(sp³)-halide with a primary amine, a robust starting point is a modern palladium precatalyst, such as a G3 or G4 palladacycle, which ensures efficient generation of the active Pd(0) species.[3] Pair this with a sterically hindered biaryl phosphine ligand like t-BuBrettPhos or Josiphos. For the base, sodium tert-butoxide (NaOtBu) is a common strong base used in these couplings. However, a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may offer better functional group tolerance.[3] A good starting solvent is typically an anhydrous ether like dioxane or a hydrocarbon like toluene.

Q3: I'm observing a significant amount of the de-halogenated starting material, 1-cyclobutanecarboxylic acid ester. How can I prevent this?

A3: The formation of the hydrodehalogenated byproduct is a common side reaction.[2] It often arises from a competing pathway where a palladium hydride species is generated. This can be exacerbated by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry.[2] Switching to a weaker base (e.g., from NaOtBu to Cs₂CO₃) can sometimes suppress this pathway. Additionally, optimizing the temperature is key; a slight increase might accelerate the desired C-N reductive elimination more than the side reaction, but careful screening is necessary.[2]

Q4: My reagents, particularly the base, are not fully dissolving in the solvent. Is this a problem?

A4: Yes, poor solubility can be a major issue, leading to slow or incomplete reactions.[2][3] Many inorganic bases like K₃PO₄ are only sparingly soluble in common organic solvents. Cesium carbonate (Cs₂CO₃) is often chosen for its better solubility in solvents like dioxane.[3] If you are using an insoluble base, ensure vigorous stirring to maximize the surface area and facilitate the reaction, which occurs at the solid-liquid interface. In some scale-up scenarios, grinding the base before use or adding an agent like Celite can prevent clumping and improve reaction rates.[3]

Q5: How should I approach the purification of the final product?

A5: Purification can be challenging due to residual palladium catalyst and greasy phosphine ligand byproducts. A common first step is to pass the crude reaction mixture through a plug of Celite to filter out insoluble base and some palladium species.[4] To remove the remaining palladium, treatment with a scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea can be effective. The final product, an amino acid derivative, can often be purified using flash column chromatography on silica gel. An alternative is to perform an acid-base extraction; by acidifying the organic phase, the basic amine product can be extracted into the aqueous layer, leaving non-polar impurities behind, and then re-extracted after basification.

In-Depth Troubleshooting Guide

This section explores common experimental problems in greater detail, providing a structured approach to identifying and resolving them.

Problem 1: Low to No Product Conversion

A lack of conversion is the most common failure mode. A systematic diagnosis is essential for identifying the root cause.

start Low or No Conversion Observed check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents Check Reagent Quality (Catalyst, Ligand, Base) check_inert->check_reagents Conditions OK screen_conditions Systematically Screen Reaction Parameters check_reagents->screen_conditions Reagents OK use_new Use Fresh/New Batch of Reagents check_reagents->use_new Reagents Suspect screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_conditions->screen_base rescreen Re-run with Fresh Reagents use_new->rescreen rescreen->screen_conditions screen_ligand Screen Ligands (e.g., BrettPhos, RuPhos) screen_base->screen_ligand screen_solvent Screen Solvents (e.g., Dioxane, Toluene, CPME) screen_ligand->screen_solvent success Reaction Successful screen_solvent->success

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Potential CauseDetailed Explanation & Recommended Solution
Catalyst/Ligand Inactivity Explanation: Palladium precatalysts and phosphine ligands, especially bulky ones, can be sensitive to air and moisture. Improper storage or using an old batch can lead to a completely inactive catalytic system.[2] Solution: Use a fresh batch of the precatalyst and ligand. Ensure they have been stored under an inert atmosphere in a cool, dry place. Consider using a pre-formed Pd(ligand) complex to ensure the correct stoichiometry and activity.
Suboptimal Reaction Conditions Explanation: The combination of base, solvent, and temperature is highly substrate-dependent. A set of conditions that works for one substrate pair may fail for another, especially with sterically demanding partners like a substituted cyclobutane.[2][5] Solution: Systematically screen different parameters. Screen a panel of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, THF, CPME).[2][3] A modest increase in temperature might be necessary, but monitor for byproduct formation.
Poor Reagent Solubility Explanation: If one or more starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction rate will be severely limited.[3] Solution: Screen alternative anhydrous solvents to improve solubility. For instance, Cs₂CO₃ has better solubility in dioxane than K₃PO₄ does in toluene.[3] In some cases, a co-solvent system may be beneficial. Ensure vigorous agitation throughout the reaction.
Challenging Substrates Explanation: The C(sp³)-X bond on the cyclobutane ring can be less reactive than typical aryl halides. Steric hindrance from both the cyclobutane and cyclopropyl groups can slow down the crucial reductive elimination step.[1][2] Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2] Switch to a more electron-rich and sterically bulky ligand (e.g., BrettPhos) which is known to accelerate reductive elimination from hindered complexes.
Problem 2: Significant Byproduct Formation

Even when the reaction proceeds, side reactions can dramatically lower the yield and complicate purification.

ByproductLikely Cause & MechanismSuggested Solution
Hydrodehalogenation Product Cause: Presence of a protic source (e.g., water) or an unsuitable base/solvent combination.[2] Mechanism: A Pd-H species, formed either from a protic impurity or via β-hydride elimination from the alkoxide base, can intercept the catalytic cycle, leading to the reduction of the C-X bond instead of amination.1. Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly. 2. Base Selection: Switch to a non-protic or weaker base (e.g., K₃PO₄, Cs₂CO₃).[2] 3. Temperature Control: Carefully optimize the temperature. Sometimes a lower temperature can disfavor the side reaction.
Homocoupling of Starting Halide Cause: High reaction temperatures or excessive catalyst loading.[2] Mechanism: Two molecules of the cyclobutane halide can undergo oxidative addition and subsequent coupling at the palladium center, particularly if the amination step is slow.1. Reduce Temperature: If conversion is proceeding, try lowering the reaction temperature by 10-20 °C. 2. Reduce Catalyst Loading: High local concentrations of Pd(0) can favor this pathway. Try reducing the catalyst loading to the minimum effective level.
Optimization Strategies & Key Parameter Selection

A successful synthesis relies on the rational selection of each reaction component.

The Catalytic System: Palladium Source and Ligand

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For challenging C(sp³)-N couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are essential as they promote both the oxidative addition and the final C-N bond-forming reductive elimination step.[1]

G

Sources

Optimization

Technical Support Center: Navigating the Challenges of 1-(Cyclopropylamino)cyclobutane-1-carboxylic Acid in Peptide Synthesis

Welcome to the technical support center dedicated to addressing the complexities of incorporating 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid into peptide chains. This unique amino acid, characterized by significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complexities of incorporating 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid into peptide chains. This unique amino acid, characterized by significant steric hindrance at both the alpha-carbon (Cα) and the amino group, presents a formidable challenge to standard peptide coupling protocols. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of coupling reagents to empower researchers, scientists, and drug development professionals to overcome its low reactivity and achieve successful peptide synthesis.

Understanding the Challenge: The "Double-Edged Sword" of Steric Hindrance

The low reactivity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid stems from a combination of two sterically demanding moieties:

  • The Cα-Cyclobutane Ring: As an α,α-disubstituted amino acid, the cyclobutane ring restricts the conformational flexibility around the Cα-C' bond, shielding the carboxyl group from the approaching nucleophilic amine of the coupling partner.

  • The N-Cyclopropyl Group: This N-alkylation further exacerbates the steric hindrance around the nitrogen atom, impeding its nucleophilic attack on the activated carboxyl group of the preceding amino acid in the peptide chain.

This "double-edged sword" of steric hindrance significantly slows down the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol (e.g., using HBTU/HOBt) failing with 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid?

A1: Standard coupling reagents like HBTU, often used in conjunction with HOBt, may lack the sufficient reactivity to overcome the severe steric hindrance of this amino acid.[1] The activated OBt ester formed is often not reactive enough to facilitate efficient acylation of the sterically encumbered N-cyclopropylamine or to be efficiently attacked by a hindered incoming amine. For such challenging couplings, more potent activating agents are required.[2][3]

Q2: What are the most effective coupling reagents for this type of amino acid?

A2: For highly sterically hindered amino acids, uronium/aminium salts that generate highly reactive OAt or Oxyma esters are generally the most effective.[2] Reagents such as HATU , HCTU , and COMU are highly recommended.[2][3][4] Phosphonium salts like PyAOP are also excellent choices, particularly for coupling N-methylated (and by extension, N-cyclopropylated) amino acids.[3]

Q3: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?

A3: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: This is a common and effective technique where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents.[5]

  • Increased Temperature: Elevating the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion.[6]

  • Solvent Choice: The choice of solvent is crucial for solvating the growing peptide chain and preventing aggregation, which can further impede the reaction. N-methyl-2-pyrrolidone (NMP) is often superior to dimethylformamide (DMF) in this regard. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP might be beneficial.[7]

  • Extended Reaction Times: Due to the slow kinetics, extending the coupling time significantly (e.g., from 1-2 hours to overnight) may be necessary.[5]

Q4: Should I be concerned about racemization with these more powerful coupling reagents and harsher conditions?

A4: While more reactive reagents and higher temperatures can increase the risk of racemization, the α,α-disubstitution of the cyclobutane ring in 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid inherently prevents racemization at its own chiral center. However, care should be taken to avoid racemization of the coupled amino acid. Using additives like HOAt or Oxyma, which are often incorporated into the structure of modern coupling reagents (e.g., HATU, COMU), helps to suppress this side reaction.[4]

Q5: Are there any alternative activation methods for extremely difficult couplings?

A5: Yes, for cases where even the most potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2] Acyl fluorides are among the most reactive acylating agents used in peptide synthesis and are particularly well-suited for coupling sterically hindered residues.[2]

Troubleshooting Guide: A Systematic Approach

When encountering difficulties in coupling 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for optimizing your reaction conditions.

Troubleshooting_Workflow start Incomplete Coupling Detected reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) start->reagent double_couple Implement Double Coupling reagent->double_couple If still incomplete success Successful Coupling reagent->success If successful temp Increase Reaction Temperature (Conventional or Microwave) double_couple->temp If still incomplete double_couple->success If successful solvent Optimize Solvent System (e.g., NMP, Solvent Mixtures) temp->solvent If still incomplete temp->success If successful acyl_fluoride Alternative Activation: Acyl Fluoride Formation solvent->acyl_fluoride For extremely difficult cases solvent->success If successful acyl_fluoride->success If successful

Caption: Troubleshooting workflow for difficult couplings.

Comparative Analysis of Recommended Coupling Reagents

The selection of the appropriate coupling reagent is paramount for success. The following table provides a comparative overview of the most effective reagents for coupling sterically hindered amino acids.

Coupling ReagentActive Ester FormedRelative ReactivityKey AdvantagesPotential Considerations
HATU OAt-esterVery HighHighly efficient for hindered couplings, low racemization.[2][6]Can cause guanidinylation of the N-terminal amine if used in large excess.
HCTU 6-Cl-OBt-esterHighMore reactive than HBTU, good for hindered residues.Less reactive than HATU.
COMU Oxyma-esterVery HighComparable reactivity to HATU, safer (non-explosive byproducts), and less allergenic.[2][4]
PyAOP OAt-esterVery HighExcellent for hindered couplings, especially N-alkylated residues, does not cause guanidinylation.[3]Phosphonium-based, may be less stable in solution over long periods compared to uronium salts.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as a first-line approach for coupling 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (3 equivalents relative to resin loading), COMU (3 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the reaction progress. For this N-alkylated amino acid, a Chloranil or Isatin test may be more reliable.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-6 with a fresh activation mixture.

Protocol 2: Acyl Fluoride Formation for Extremely Challenging Couplings

This protocol is an advanced strategy for cases of extreme low reactivity.

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve Fmoc-1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a fluorinating agent such as cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (TFFH) and a suitable non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the formation of the acyl fluoride is complete (monitor by IR or NMR if possible).

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.

  • Coupling: Add the solution containing the pre-formed acyl fluoride to the deprotected peptide-resin. Allow the reaction to proceed for 4-12 hours, or until completion as indicated by a negative resin test.

  • Washing: Wash the resin thoroughly with DCM and then DMF.

Logical Relationships in Coupling Reagent Activation

The following diagram illustrates the activation pathways for different classes of coupling reagents, highlighting the formation of the key reactive intermediates.

Activation_Pathways cluster_Uronium Uronium/Aminium Reagents cluster_Phosphonium Phosphonium Reagents cluster_Carbodiimide Carbodiimide Reagents cluster_Fluorinating Fluorinating Agents HATU HATU + R-COOH + Base OAt_ester OAt-ester HATU->OAt_ester HBTU HBTU + R-COOH + Base OBt_ester OBt-ester HBTU->OBt_ester COMU COMU + R-COOH + Base Oxyma_ester Oxyma-ester COMU->Oxyma_ester Peptide_Bond Peptide Bond Formation OAt_ester->Peptide_Bond OBt_ester->Peptide_Bond Oxyma_ester->Peptide_Bond PyAOP PyAOP + R-COOH + Base PyAOP->OAt_ester DIC_HOBt DIC + HOBt + R-COOH DIC_HOBt->OBt_ester TFFH TFFH + R-COOH + Base Acyl_Fluoride Acyl Fluoride TFFH->Acyl_Fluoride Acyl_Fluoride->Peptide_Bond

Caption: Activation pathways of common coupling reagents.

Conclusion

Successfully incorporating 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid into a peptide sequence requires a departure from standard coupling protocols. By understanding the root cause of its low reactivity and systematically employing more potent coupling reagents, optimized reaction conditions, and, if necessary, alternative activation strategies, researchers can overcome this synthetic hurdle. This guide provides the necessary framework and practical advice to confidently tackle this challenging yet rewarding aspect of peptide chemistry.

References

  • Azumaya, I., Aebi, R., Kubik, S., & Rebek, J. Jr. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Spencer, J. R., et al. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 697-702. [Link]

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • Lee, J., et al. (2020). Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid... ResearchGate. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Hojo, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and Cycloleucine for Advanced Research Applications

Introduction In the landscape of modern drug discovery and peptide chemistry, the use of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-proteinogenic amino acids is a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, cyclic amino acids offer unique conformational constraints that can profoundly influence the biological activity of peptides. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and Cycloleucine (1-aminocyclopentane-1-carboxylic acid).

This document is intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances, the influence of ring strain on chemical behavior, and provide experimental protocols to assess and compare their reactivity in key synthetic transformations. Our objective is to furnish a scientifically rigorous resource that informs the rational selection and application of these building blocks in research and development.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and Cycloleucine share the common feature of being α,α-disubstituted cyclic amino acids. However, the nature of their cyclic systems and the substitution on the α-amino group impart distinct physicochemical properties and, consequently, different reactivities.

Property1-(Cyclopropylamino)cyclobutane-1-carboxylic acidCycloleucine
Molecular Formula C₈H₁₃NO₂C₆H₁₁NO₂
Molecular Weight 155.19 g/mol 129.16 g/mol [1]
Ring System CyclobutaneCyclopentane
Substitution α-amino, α-carboxy, N-cyclopropylα-amino, α-carboxy
CAS Number 1697367-12-6 (Fmoc-protected)52-52-8[1]

Cycloleucine is a well-characterized, non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation[2][3]. In contrast, detailed public data on the specific properties and reactivity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is limited, with its existence primarily documented through its use in peptide synthesis in a protected form.

The Influence of Ring Strain on Reactivity

A critical determinant of the chemical reactivity of these molecules is the inherent strain within their cyclic structures. Ring strain arises from deviations from ideal bond angles and eclipsing interactions between substituents.

  • Cyclobutane Ring: The cyclobutane ring in 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid possesses significant ring strain. This strain can make the ring susceptible to opening under certain reaction conditions, a factor that must be considered during synthetic manipulations. The reactivity of the cyclobutane ring is intermediate between the highly reactive cyclopropane and the relatively inert cyclopentane[4].

  • Cyclopentane Ring: The cyclopentane ring of cycloleucine exhibits considerably less ring strain than cyclobutane, adopting a more stable, non-planar "envelope" conformation. This lower strain contributes to the overall stability and relative inertness of the cyclopentane ring under many reaction conditions[5][6].

  • Cyclopropyl Group: The N-cyclopropyl substituent on 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid introduces its own element of high ring strain. Cyclopropylamines exhibit unique reactivity, often undergoing ring-opening reactions, particularly when the nitrogen atom is oxidized to a radical cation[3][7][8].

Figure 1: Conceptual diagram illustrating the relative ring strain and its contribution to the reactivity of the two amino acids.

Comparative Reactivity Analysis

A direct, side-by-side experimental comparison of the reactivity of these two molecules is not extensively documented in the literature. Therefore, this analysis is based on established principles of organic chemistry and data from related compounds.

Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid moiety in both compounds is influenced by the steric hindrance around the α-carbon. Both are α,α-disubstituted, which can slow down reactions such as esterification and amide bond formation compared to α-monosubstituted amino acids.

  • 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid: The presence of the cyclobutane ring and the N-cyclopropyl group creates a sterically hindered environment around the carboxyl group. Peptide coupling reactions are expected to be challenging, likely requiring more potent coupling reagents (e.g., HATU, HCTU) and potentially longer reaction times or microwave assistance to achieve high yields[1][9].

  • Cycloleucine: While also sterically hindered, the cyclopentane ring is slightly less sterically demanding than the cyclobutane system in this context. Standard peptide coupling conditions may be more effective for cycloleucine, although more robust reagents are still recommended for efficient synthesis[2][10].

Reactivity of the Amino Group

The nucleophilicity and basicity of the amino group are key to its reactivity.

  • 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid: The nitrogen atom is a secondary amine, part of a cyclopropylamine system. The basicity of the amino group is expected to be influenced by the electron-donating nature of the alkyl groups. However, the unique electronic properties of the cyclopropyl group can also play a role. The high s-character of the C-C bonds in the cyclopropane ring can reduce the basicity of the attached amine compared to a simple secondary amine. Furthermore, the cyclopropylamine moiety is susceptible to oxidative cleavage, which can be a competing reaction pathway under certain conditions[8][11].

  • Cycloleucine: The primary amino group of cycloleucine exhibits typical reactivity for a sterically hindered primary amine. Its nucleophilicity will be somewhat attenuated by the steric bulk of the cyclopentyl ring.

Metabolic Stability: A Key Consideration in Drug Development

The metabolic stability of a drug candidate is a critical parameter influencing its pharmacokinetic profile.

  • 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid: The N-cyclopropyl group can be a site of metabolic activity. Cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, leading to ring-opened reactive intermediates[8][11]. This potential metabolic liability should be assessed early in the drug development process. However, the introduction of cyclic structures can also block metabolism at other sites, potentially increasing overall stability[12].

  • Cycloleucine: Cycloleucine is known to be a non-metabolizable amino acid[2][3]. This metabolic inertness is a significant advantage in the design of long-acting peptide therapeutics, as it can prevent proteolytic degradation and other metabolic transformations.

Experimental Protocols for Reactivity Comparison

To provide a quantitative basis for comparison, the following experimental protocols are proposed.

Protocol 1: Determination of Apparent pKa Values

The acidity of the carboxylic acid (pKa₁) and the basicity of the amino group (pKa₂) are fundamental parameters influencing reactivity. These can be determined by potentiometric titration.

pKa_Determination cluster_workflow pKa Determination Workflow Start Start Dissolve Amino Acid Dissolve known concentration of amino acid in water Start->Dissolve Amino Acid Acidify Adjust to low pH (e.g., pH 2) with standardized HCl Dissolve Amino Acid->Acidify Titrate Titrate with standardized NaOH, recording pH after each addition Acidify->Titrate Plot Data Plot pH vs. equivalents of NaOH Titrate->Plot Data Determine pKa Identify inflection points to determine pKa1 and pKa2 Plot Data->Determine pKa End End Determine pKa->End

Figure 2: Workflow for the experimental determination of pKa values.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of each amino acid in deionized water.

  • Acidification: Adjust the pH of the solution to approximately 2.0 with a standardized solution of 0.1 M HCl.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions[13][14].

Protocol 2: Comparative Peptide Coupling Efficiency

This protocol assesses the relative ease of amide bond formation.

Methodology:

  • Resin Preparation: Swell a Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin using a 20% solution of piperidine in DMF[15][16].

  • Coupling Reaction: In separate reaction vessels, couple Fmoc-glycine to the deprotected resin using each of the target amino acids (in their Fmoc-protected forms) as the coupling partner.

    • Condition A (Standard): Use HBTU/DIPEA as the coupling reagents.

    • Condition B (For Hindered Amino Acids): Use HATU/DIPEA as the coupling reagents[1][9].

  • Monitoring: Monitor the reaction progress using a Kaiser test.

  • Analysis: After cleavage from the resin, analyze the yield and purity of the resulting dipeptide by HPLC and LC-MS.

Protocol 3: In Vitro Metabolic Stability Assay

This assay provides an indication of the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate a 1 µM solution of each amino acid with human liver microsomes (or hepatocytes) and NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining compound versus time to determine the in vitro half-life.

Conclusion

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and Cycloleucine represent two distinct classes of cyclic amino acids with differing reactivity profiles. The higher ring strain in the cyclobutane and cyclopropyl moieties of the former suggests a greater potential for unique chemical transformations but also a potential for metabolic instability. In contrast, the lower ring strain of the cyclopentane ring in Cycloleucine contributes to its known metabolic inertness, a highly desirable property in drug design.

The choice between these two building blocks will depend on the specific goals of the research. Where metabolic stability is paramount, Cycloleucine is a well-established and reliable choice. For applications requiring novel conformational constraints and where potential metabolic liabilities can be managed or are even desired for prodrug strategies, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid presents an intriguing, albeit less characterized, option. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to make informed decisions in their synthetic and drug discovery endeavors.

References

  • PubChem. Cycloleucine. National Institutes of Health. [Link]

  • Wikipedia. Cycloleucine. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5756-5762. [Link]

  • Martins, F., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Loeppky, R. N., et al. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(12), 3695-3703. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8632-8633. [Link]

  • Gehrtz, P. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 56-69. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • ACS Publications. An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. [Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Allen. Assertion: Cyclobutane is less stable than cyclopentane Reason. [Link]

  • ACS Publications. Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • ACS Publications. Regio- and Chemoselective Synthesis of Spiro Cyclobutane-Isobenzofuranimines via Cascade Oxycyclization and [2 + 2] Cycloaddition of o-Alkynolbenzamides. [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

  • ResearchGate. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • Creative Biolabs. Methods to improve the metabolic stability of peptides. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Metabolic Solutions. Amino Acid Metabolism Analysis. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • PubChem. 1-(methylamino)cyclobutane-1-carboxylic acid. [Link]

  • PubChem. 1-Chlorocyclobutane-1-carboxylic acid. [Link]

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Comparative

A Comparative Guide to the Validation of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid Quantification by Tandem Mass Spectrometry

This guide provides an in-depth, objective comparison of tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, a novel synthetic amino acid, against a wel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, a novel synthetic amino acid, against a well-established alternative: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The content herein is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform analytical method selection and validation.

Introduction: The Analytical Challenge of Novel Amino Acids

The emergence of novel, non-proteinogenic amino acids like 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid in drug discovery and development pipelines presents unique bioanalytical challenges. Accurate quantification in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The inherent polarity and structural nuances of such molecules necessitate highly sensitive and selective analytical methodologies.

Tandem mass spectrometry, with its high specificity and sensitivity, has become the gold standard for small molecule quantification.[1][2] However, its implementation requires rigorous validation to ensure data integrity, a process governed by stringent regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] This guide will dissect the validation process for an LC-MS/MS method for our target analyte and compare its performance characteristics with a classic, yet robust, alternative: HPLC with pre-column derivatization and fluorescence detection.

Physicochemical Considerations for Method Development

  • pKa : The molecule will have at least two pKa values: one for the carboxylic acid group (expected to be in the range of 2-4) and one for the secondary amine (expected to be in the range of 9-11). This zwitterionic nature is typical for amino acids.

  • LogP : The combination of the polar amino and carboxyl groups with the non-polar cyclopropyl and cyclobutane rings suggests a relatively low LogP value, indicating high polarity. This is a critical consideration for chromatographic retention.

These properties predict that the analyte will be poorly retained on traditional reversed-phase C18 columns under standard mobile phase conditions.[1] Therefore, our method development will explore strategies to overcome this challenge.

Tandem Mass Spectrometry (LC-MS/MS) Method Validation

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[3] For the quantification of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid in human plasma, a full validation will be conducted in accordance with ICH M10 guidelines.

Experimental Protocol: LC-MS/MS

Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is chosen to enhance retention of the polar analyte. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to promote elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Analyte Transition (Hypothetical): Precursor ion (m/z) -> Product ion (m/z).

    • IS Transition (Hypothetical): Precursor ion (m/z) -> Product ion (m/z).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Validation Parameters and Acceptance Criteria

The following parameters will be assessed during validation:

ParameterAcceptance Criteria (based on FDA/EMA Guidelines)
Linearity r² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Matrix Effect The CV of the matrix factor should be ≤ 15%.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (freeze-thaw, short-term, long-term, post-preparative).
Visualization of the LC-MS/MS Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject hilic HILIC Column Separation inject->hilic esi Electrospray Ionization (ESI) hilic->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data data detector->data Data Acquisition & Analysis

Caption: Workflow for the quantification of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid by LC-MS/MS.

Comparative Method: HPLC with Fluorescence Detection (HPLC-FLD)

For a comprehensive comparison, we will validate an HPLC-FLD method, a technique that often provides excellent sensitivity for amino acids after derivatization.

Experimental Protocol: HPLC-FLD

Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the LC-MS/MS method (steps 1-4).

  • Take an aliquot of the supernatant and mix with a borate buffer.

  • Add a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][6] OPA reacts with primary and secondary amines in the presence of a thiol to form fluorescent isoindole derivatives.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Inject the derivatized sample into the HPLC system.

Chromatographic Conditions:

  • Column: A standard reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The derivatization adds a hydrophobic moiety, making reversed-phase chromatography suitable.

  • Mobile Phase A: Phosphate or acetate buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution is typically used to separate the derivatized analyte from excess reagent and other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Fluorescence Detection:

  • Excitation Wavelength (λex): Dependent on the derivatizing agent (e.g., ~340 nm for OPA).

  • Emission Wavelength (λem): Dependent on the derivatizing agent (e.g., ~455 nm for OPA).

Visualization of the Analytical Method Comparison

Method_Comparison cluster_lcms LC-MS/MS cluster_hplc HPLC-FLD lcms_prep Simple Protein Precipitation lcms_chrom HILIC Chromatography lcms_prep->lcms_chrom lcms_detect Mass Spectrometry (m/z) lcms_chrom->lcms_detect hplc_prep Protein Precipitation & Derivatization hplc_chrom Reversed-Phase Chromatography hplc_prep->hplc_chrom hplc_detect Fluorescence Detection (λex/λem) hplc_chrom->hplc_detect start Plasma Sample start->lcms_prep start->hplc_prep

Caption: Comparison of the analytical workflows for LC-MS/MS and HPLC-FLD.

Performance Comparison: LC-MS/MS vs. HPLC-FLD

The following table presents hypothetical but realistic validation data for the two methods, illustrating their respective strengths and weaknesses.

ParameterLC-MS/MSHPLC-FLD
Linearity (r²) > 0.995> 0.992
LLOQ 0.5 ng/mL5 ng/mL
Accuracy (% Bias) -5.2% to +6.8%-9.5% to +11.2%
Precision (% CV) < 8%< 12%
Selectivity High (based on m/z)Moderate (potential for interference from endogenous fluorescent compounds)
Throughput High (run time < 5 min)Moderate (run time ~15-20 min)
Method Development Complexity Moderate to High (MS tuning)Moderate (derivatization optimization)
Cost High (instrumentation)Moderate

Discussion and Conclusion

LC-MS/MS demonstrates superior performance in terms of sensitivity (a 10-fold lower LLOQ in our hypothetical data) and selectivity. The use of MRM provides a high degree of confidence in analyte identification, minimizing the risk of interference from matrix components.[1] The shorter run times also allow for higher throughput, which is a significant advantage in large-scale studies. The primary drawbacks are the higher initial capital investment and the need for specialized expertise in instrument operation and maintenance.

HPLC-FLD , while less sensitive and selective than LC-MS/MS, remains a viable and robust alternative.[7] The derivatization step, although adding complexity to sample preparation, significantly enhances sensitivity and allows for the use of standard reversed-phase chromatography.[8] This method is generally more cost-effective and may be more accessible in laboratories without mass spectrometry capabilities. However, the potential for interferences from other fluorescent compounds in the biological matrix is a key consideration.

Recommendation:

For regulated bioanalysis in drug development, where high sensitivity, specificity, and throughput are critical, LC-MS/MS is the unequivocally superior method for the quantification of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid. The investment in this technology is justified by the quality and reliability of the data generated, which is essential for regulatory submissions. The HPLC-FLD method, while a valid analytical technique, is better suited for research applications where the absolute lowest level of quantification is not required and where cost and accessibility are primary concerns.

References

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PMC. [Link]

  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace. [Link]

  • Determination of free amino acids in blood plasma by high-performance liquid chromatography with fluorescence detection. Journal of Animal and Feed Sciences. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. J-STAGE. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. [Link]

  • Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]

  • Validation results of the LC-MS/MS method for the analysis of derivatized AAs. ResearchGate. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. PubMed. [Link]

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Validation

Conformationally Constrained Amino Acids: A Comparative Guide to 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid vs. 1-Aminocyclobutanecarboxylic Acid (ACBC)

Executive Summary In the design of peptidomimetics and neuropharmacological agents, restricting the conformational flexibility of amino acid backbones is a proven strategy to enhance receptor selectivity and metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics and neuropharmacological agents, restricting the conformational flexibility of amino acid backbones is a proven strategy to enhance receptor selectivity and metabolic stability. 1-Aminocyclobutanecarboxylic acid (ACBC) is a well-characterized, non-proteinogenic cyclic amino acid known for its modulation of the N-methyl-D-aspartate (NMDA) receptor[1][2] and its utility in positron emission tomography (PET) imaging (e.g., 18 F-Fluciclovine)[3].

In contrast, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS 1251286-12-0)[4] represents a structurally evolved derivative where the primary amine is replaced by a sterically hindered secondary amine via a cyclopropyl group. This guide objectively compares these two building blocks, detailing how the addition of the cyclopropyl ring fundamentally alters their physicochemical properties, pharmacological targets, and behavior in solid-phase peptide synthesis (SPPS).

Structural and Physicochemical Divergence

The transition from a primary amine (ACBC) to a secondary amine (the cyclopropyl derivative) dictates the molecule's utility.

  • ACBC possesses a primary amine that readily participates in standard hydrogen-bonding networks. Its compact cyclobutane ring mimics the spatial arrangement of endogenous neurotransmitters like glycine and GABA, allowing it to fit snugly into the GluN1 subunit of the NMDA receptor[5].

  • 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid features an N -alkylated secondary amine. The causality here is twofold: the cyclopropyl group increases the molecule's lipophilicity (LogP), enhancing potential membrane permeability, but it simultaneously creates severe steric shielding around the nitrogen lone pair. This steric clash prevents the molecule from anchoring into the tight glycine co-agonist pocket of the NMDA receptor, shifting its primary use case from a direct neuropharmacological agent to a highly specialized, protease-resistant building block for peptidomimetics[6].

Quantitative Data Comparison
Property1-Aminocyclobutanecarboxylic acid (ACBC)1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
CAS Number 22264-50-21251286-12-0[4]
Molecular Weight 115.13 g/mol 155.19 g/mol
Amine Classification Primary AmineSecondary Amine ( N -alkylated)
Hydrogen Bond Donors 21
Estimated ClogP -1.5 (Hydrophilic)+0.2 (Lipophilic)
NMDA Receptor Affinity High (Glycine site partial agonist)[5][7]Negligible (Steric exclusion)
Proteolytic Stability Moderate (Susceptible to aminopeptidases)High (Resistant to exopeptidases)
Primary Application Neuropharmacology, PET Imaging[3]Advanced Peptidomimetics

Pharmacological & Synthetic Implications

Neuropharmacology and Imaging (ACBC)

ACBC is a potent ligand for the NMDA-associated glycine receptor[2]. By occupying the glycine binding site on the GluN1 subunit, ACBC acts as a partial agonist, effectively preventing full activation of the receptor by endogenous glutamate and glycine[5]. This mechanism has made ACBC derivatives valuable in anticonvulsant research[1]. Furthermore, its synthetic nature allows it to accumulate in tumor cells via amino acid transporters without entering the protein synthesis pathway, making its 18 F-labeled analog (Fluciclovine) an exceptional PET tracer for gliomas and prostate cancer[3].

Peptidomimetic Scaffolding (Cyclopropyl-ACBC)

While ACBC has been successfully incorporated into bioactive peptides like tuftsin to enhance biological activity[6], its primary amine leaves the resulting peptides vulnerable to N -terminal degradation. The 1-(Cyclopropylamino) derivative solves this by masking the N -terminus. However, this structural advantage introduces significant synthetic friction. The dual steric hindrance of the cyclobutane and cyclopropyl rings drastically reduces the nucleophilicity of the amine during SPPS, requiring highly reactive coupling reagents (e.g., HATU) and elevated temperatures.

NMDAR_Modulation Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine (Co-Agonist) Glycine->NMDAR ACBC ACBC (Partial Agonist) ACBC->NMDAR Competes with Glycine Cyclo_ACBC 1-(Cyclopropylamino)... (Steric Clash / No Binding) Cyclo_ACBC->NMDAR Fails to bind Ca_Influx Calcium Influx (Channel Open) NMDAR->Ca_Influx Full Activation Block Channel Closed (Reduced Activation) NMDAR->Block Partial Agonism by ACBC

Fig 1: NMDA Receptor modulation pathways comparing endogenous ligands, ACBC, and the steric exclusion of its cyclopropyl derivative.

Experimental Workflows

To objectively validate the performance differences between these two compounds, the following self-validating experimental protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay (NMDA Receptor)

This protocol validates the loss of NMDA receptor affinity when transitioning from ACBC to the cyclopropyl derivative. It utilizes [3H] MDL 105,519, a highly selective radioligand for the NMDA glycine site.

Self-Validating Mechanism: The inclusion of 1 mM unlabeled glycine serves as a positive control for 100% specific displacement. If the test compound binds, radioactive counts per minute (CPM) will decrease proportionally.

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min. Resuspend the pellet and repeat centrifugation twice to remove endogenous amino acids.

  • Assay Incubation: In a 96-well plate, combine:

    • 50μL of [3H] MDL 105,519 (final concentration 2 nM).

    • 50μL of test compound (ACBC or Cyclopropyl-ACBC) at varying concentrations ( 10−9 to 10−3 M).

    • 100μL of membrane suspension ( 200μg protein/well).

  • Equilibration: Incubate the plate at 4°C for 60 minutes to achieve steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Expected result: ACBC will show a distinct displacement curve, whereas the cyclopropyl derivative will show a flat line, indicating no binding.

Protocol 2: Comparative Solid-Phase Peptide Synthesis (SPPS) Kinetics

This protocol demonstrates the synthetic challenge posed by the secondary amine of the cyclopropyl derivative during peptide elongation.

Self-Validating Mechanism: The protocol relies on differential colorimetric assays. The Kaiser test (ninhydrin) is used to validate the coupling of ACBC (primary amine), while the Chloranil test is mandatory to validate the coupling of the cyclopropyl derivative, as the Kaiser test yields false negatives for secondary amines.

  • Resin Preparation: Swell 0.1mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2×10 minutes. Wash thoroughly with DMF ( 5×1 min).

  • Activation and Coupling:

    • For ACBC: Dissolve 0.4mmol Fmoc-ACBC-OH, 0.4mmol HBTU, and 0.8mmol DIPEA in DMF. Add to resin and agitate for 45 minutes at room temperature.

    • For Cyclopropyl-ACBC: Dissolve 0.4mmol Fmoc-1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, 0.4mmol HATU (required for sterically hindered amines), 0.4mmol HOAt, and 0.8mmol DIPEA in DMF. Add to resin and agitate for 120 minutes at 40°C.

  • Validation of Coupling:

    • Perform a Kaiser test on a few resin beads from the ACBC batch (Blue = incomplete; Yellow/Colorless = complete).

    • Perform a Chloranil test on the Cyclopropyl-ACBC batch (Blue/Green = incomplete; Colorless = complete).

  • Cleavage: Treat the resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and analyze via LC-MS to compare crude purity and deletion sequences.

SPPS_Workflow Start Fmoc-AA-Resin Deprotect Piperidine Deprotection Start->Deprotect Coupling_ACBC Add ACBC (Primary Amine) Fast Kinetics Deprotect->Coupling_ACBC Coupling_Cyclo Add Cyclopropyl-ACBC (Secondary Amine) Slow Kinetics Deprotect->Coupling_Cyclo Result_ACBC High Yield (Kaiser Test Validated) Coupling_ACBC->Result_ACBC Result_Cyclo Prone to Deletion (Chloranil Test Validated) Coupling_Cyclo->Result_Cyclo Reagents_Standard HBTU / DIPEA Room Temp Reagents_Standard->Coupling_ACBC Reagents_Harsh HATU / HOAt Elevated Temp Reagents_Harsh->Coupling_Cyclo

Fig 2: Comparative SPPS coupling workflows highlighting the kinetic impact of steric hindrance and necessary reagent adjustments.

Conclusion

The choice between 1-Aminocyclobutanecarboxylic acid and 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid hinges entirely on the target application. ACBC is the premier choice for neuropharmacological assays targeting the NMDA receptor[5] and for developing radiotracers leveraging amino acid transporters[3]. Conversely, the cyclopropyl derivative is a highly specialized tool for medicinal chemists looking to impart extreme conformational rigidity and proteolytic resistance to peptidomimetics, provided they are prepared to navigate the kinetic hurdles of coupling a sterically hindered secondary amine.

References

  • Gaoni, Y., et al. (1996). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed / National Institutes of Health. Available at:[Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed / National Institutes of Health. Available at:[Link]

  • Rao, T. S., et al. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. PubMed / National Institutes of Health. Available at:[Link]

  • Schuster, D. M., et al. (2014). Diagnostic Performance and Safety of Positron Emission Tomography Using 18F-Fluciclovine in Patients with Clinically Suspected High- or Low-grade Gliomas: A Multicenter Phase IIb Trial. PubMed Central / National Institutes of Health. Available at:[Link]

  • ChemSrc. 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS 1251286-12-0) Properties. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Biological Activity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid Against Standard Acetyl-CoA Carboxylase Inhibitors

In the landscape of metabolic disease and oncology research, the pursuit of novel enzyme inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic disease and oncology research, the pursuit of novel enzyme inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive framework for the evaluation of a novel small molecule, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, as a potential inhibitor of Acetyl-CoA Carboxylase (ACC). As the gatekeeper of de novo fatty acid synthesis, ACC presents a compelling therapeutic target.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a structured approach to assessing the compound's biological activity in direct comparison to established standard inhibitors.

Acetyl-CoA Carboxylase: A Pivotal Node in Cellular Metabolism

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the first committed step in the biosynthesis of fatty acids.[1][6] In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[3] ACC2 is located on the outer mitochondrial membrane, primarily in oxidative tissues like the heart and skeletal muscle.[3] The malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation.[3][7]

Given its central role in regulating lipid metabolism, ACC has emerged as a promising therapeutic target for a range of human diseases. Inhibition of ACC can decrease fatty acid synthesis and increase fatty acid oxidation, making it an attractive strategy for the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[3][7][8] Furthermore, many cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis, making ACC a target of interest in oncology.[3][9][10]

The Investigational Compound: 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

The compound at the center of this guide, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid, is a novel molecule with structural motifs—a cyclobutane ring and a cyclopropane moiety—that are found in various biologically active compounds.[11][12] While the specific biological activity of this compound is not yet extensively characterized in public literature, its structural features suggest the potential for interaction with enzymatic active sites.

This guide puts forth the hypothesis that 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid acts as an inhibitor of Acetyl-CoA Carboxylase . The following sections will outline a rigorous experimental plan to test this hypothesis and to benchmark its performance against well-established ACC inhibitors.

Benchmarking Against the Standards: A Selection of ACC Inhibitors

A critical aspect of evaluating a novel compound is to compare its activity against known inhibitors. For this purpose, we have selected a panel of well-characterized ACC inhibitors that represent different mechanisms of action and isoform selectivities.

Standard InhibitorMechanism of Action & Isoform Selectivity
Firsocostat (GS-0976) A potent, reversible, allosteric inhibitor of both ACC1 and ACC2.[13][14]
ND-646 An allosteric inhibitor that prevents ACC subunit dimerization, with potent activity against both ACC1 and ACC2.[13][14][15]
PF-05175157 A broad-spectrum ACC inhibitor with activity against human and rat ACC1 and ACC2.[13][15]
TOFA (5-(Tetradecyloxy)-2-furoic acid) An allosteric inhibitor of ACCα (ACC1), which is converted intracellularly to its active form, TOFyl-CoA.[13][14]

These compounds will serve as essential controls and comparators throughout the experimental workflows.

A Step-by-Step Experimental Guide to Comparative Evaluation

This section details the experimental protocols necessary to comprehensively evaluate the biological activity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid as a potential ACC inhibitor.

In Vitro Enzymatic Assays: Gauging Direct Enzyme Inhibition

The initial step is to determine if the test compound directly inhibits the enzymatic activity of purified ACC1 and ACC2. This will allow for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Objective: To quantify the direct inhibitory effect of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid and standard inhibitors on the enzymatic activity of purified human ACC1 and ACC2.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust method for measuring enzyme activity by quantifying the amount of ADP produced during the enzymatic reaction.[4] A lower ADP level in the presence of an inhibitor corresponds to reduced enzyme activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X ACC enzyme/biotin/ATP solution in kinase reaction buffer.

    • Prepare a 2X Acetyl-CoA substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compound and standard inhibitors in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Enzyme Reaction:

    • Add 5 µL of the compound/control solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Acetyl-CoA solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ACC enzyme/biotin/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative IC50 Values

The results of the in vitro enzymatic assays should be summarized in a clear and concise table.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
1-(Cyclopropylamino)cyclobutane-1-carboxylic acidExperimental ValueExperimental Value
Firsocostat (GS-0976)2.1[13][14]6.1[13][14]
ND-6463.5[13][14][15]4.1[13][14][15]
PF-0517515727.0[13][15]33.0[13][15]
TOFALiterature ValueLiterature Value

Note: Literature values for TOFA can vary depending on the assay conditions.

Cellular Assays: Assessing Inhibition of Fatty Acid Synthesis in a Biological System

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are essential to evaluate a compound's ability to penetrate cell membranes and inhibit its target in a complex biological environment.

Objective: To measure the inhibition of de novo fatty acid synthesis in a cellular context by the test compound and standard inhibitors.

Methodology: [¹⁴C]Acetate Incorporation Assay

This classic and reliable assay measures the incorporation of radiolabeled acetate, a precursor for fatty acid synthesis, into cellular lipids.[9][16] A reduction in the incorporation of [¹⁴C]acetate into the lipid fraction indicates inhibition of the fatty acid synthesis pathway.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line with high lipogenic activity (e.g., HepG2, MCF-7, or 3T3-L1 adipocytes) in the appropriate growth medium.

    • Seed the cells in 96-well plates and allow them to adhere and proliferate to the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard inhibitors in the cell culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the inhibitors or vehicle control (DMSO).

    • Incubate the cells for a predetermined period (e.g., 2-4 hours) to allow for compound uptake and target engagement.

  • Radiolabeling:

    • Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.

    • Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction and Scintillation Counting:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]acetate.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

    • Transfer the lipid extract to scintillation vials.

    • Allow the solvent to evaporate, then add scintillation cocktail to each vial.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in parallel wells to account for any differences in cell number.

    • Calculate the percentage of inhibition of fatty acid synthesis for each compound concentration relative to the vehicle control.

Data Presentation: Cellular Inhibition of Fatty Acid Synthesis

CompoundConcentration (µM)% Inhibition of Fatty Acid Synthesis
1-(Cyclopropylamino)cyclobutane-1-carboxylic acide.g., 10Experimental Value
Firsocostat (GS-0976)e.g., 10Experimental Value
ND-646e.g., 10Experimental Value
PF-05175157e.g., 10Experimental Value
TOFAe.g., 10Experimental Value

Visualizing the Scientific Rationale

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

Fatty_Acid_Synthesis_Pathway cluster_inhibitors Inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA_mito Acetyl-CoA_mito Pyruvate->Acetyl-CoA_mito Pyruvate Dehydrogenase Citrate_mito Citrate_mito Acetyl-CoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Mitochondrial Membrane Acetyl-CoA_cyto Acetyl-CoA_cyto Citrate_cyto->Acetyl-CoA_cyto ATP-Citrate Lyase Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase 1-Cyclopropylamino-cyclobutane-1-carboxylic acid 1-Cyclopropylamino-cyclobutane-1-carboxylic acid ACC ACC 1-Cyclopropylamino-cyclobutane-1-carboxylic acid->ACC Standard Inhibitors Standard Inhibitors Standard Inhibitors->ACC Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Compound Synthesis\n and QC Compound Synthesis and QC In Vitro Enzymatic Assays\n(ACC1 & ACC2) In Vitro Enzymatic Assays (ACC1 & ACC2) Compound Synthesis\n and QC->In Vitro Enzymatic Assays\n(ACC1 & ACC2) IC50 Determination IC50 Determination In Vitro Enzymatic Assays\n(ACC1 & ACC2)->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Cell Line Selection\nand Culture Cell Line Selection and Culture Cellular Fatty Acid\nSynthesis Assay Cellular Fatty Acid Synthesis Assay Cell Line Selection\nand Culture->Cellular Fatty Acid\nSynthesis Assay Determination of\nCellular Potency Determination of Cellular Potency Cellular Fatty Acid\nSynthesis Assay->Determination of\nCellular Potency Determination of\nCellular Potency->Comparative Analysis

Caption: The experimental workflow for evaluating the novel ACC inhibitor.

Synthesizing the Data: Drawing Meaningful Conclusions

The data generated from these experiments will provide a multi-faceted view of the biological activity of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid.

  • Potency and Selectivity: The IC50 values from the in vitro assays will reveal the compound's potency against ACC1 and ACC2. Comparing these values will indicate its isoform selectivity. For instance, a significantly lower IC50 for one isoform over the other would suggest selectivity.

  • Cellular Efficacy: The results from the cellular assay will demonstrate the compound's ability to inhibit fatty acid synthesis in a living system. A potent effect in this assay suggests good cell permeability and engagement with the intracellular target.

  • Benchmarking: By comparing the potency and cellular efficacy of the novel compound to the standard inhibitors, a clear picture of its relative performance will emerge. For example, if the novel compound exhibits a lower IC50 and greater inhibition in the cellular assay than a standard inhibitor, it would be considered a promising lead for further development.

This comprehensive evaluation, grounded in robust experimental data and direct comparison with established standards, will provide a solid foundation for decision-making in any drug discovery and development program. The methodologies outlined in this guide are designed to be both rigorous and reproducible, ensuring the generation of high-quality, reliable data.

References

  • Ung, T., Mason, J. L., Robinson, R. G., Spais, C. M., Ator, M. A., & Angeles, T. S. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285–292. [Link]

  • PubMed. (2015, June 30). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. [Link]

  • Reaction Biology. Carboxylase Assay Services. [Link]

  • iGEM. (n.d.). Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). [Link]

  • Tkalčić Čavužić, M., Larson, B. A., & Waldrop, G. L. (2024). Insights into the methodology of acetyl-CoA carboxylase inhibition. Methods in Enzymology, 708, 67–103. [Link]

  • ResearchGate. (n.d.). Non-radioactive assay for acetyl-coa carboxylase activity. [Link]

  • Allred, J. B., & Roman-Lopez, C. R. (1988). Measurement of acetyl-CoA carboxylase activity in isolated hepatocytes. Analytical Biochemistry, 170(2), 389-395. [Link]

  • Lee, J. H., Lee, J. Y., Kim, H. J., & Yoon, S. (2016). Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. Annals of Surgical Treatment and Research, 91(3), 125-131. [Link]

  • Bowman, C. M., et al. (2021). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. Toxicological Sciences, 180(1), 108-120. [Link]

  • De Carvalho, P. S. M., & Surette, M. E. (2015). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. Analytical Chemistry, 87(12), 6291-6298. [Link]

  • Chen, Y. L., et al. (2024). Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. Analytical Chemistry, 96(7), 2829-2837. [Link]

  • Harriman, G., et al. (2016). Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats. Proceedings of the National Academy of Sciences, 113(13), E1796-E1805. [Link]

  • Kim, S., et al. (2024). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. International Journal of Molecular Sciences, 25(15), 8579. [Link]

  • Berlinguet, L., et al. (1962). Mechanism of antitumour action of 1-amino-cyclopentane carboxylic acid. Nature, 194, 1082-1083. [Link]

  • Al-Majmaie, S., et al. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Synthesis, 16(6), 804-818. [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3556. [Link]

  • Functional Foods Center. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Li, Y., et al. (2015). Studies on the Synthesis, Structure and Biological Activities of Novel Arylaminoformyl-containing 1-Cyano-1-cycloproane Carboxylic Acid Amides Based on Ugi Reaction. Chinese Journal of Organic Chemistry, 35(1), 183-191. [Link]

  • Salaün, J., & Baird, M. S. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Current Medicinal Chemistry, 9(16), 1473-1506. [Link]

  • MDPI. (2025, August 27). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. [Link]

  • Al-Tameemi, R. A., et al. (2024). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. BMC Plant Biology, 24(1), 1-15. [Link]

  • Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Hubner, K. F., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(6), 507-513. [Link]

  • McKeon, T. A., & Yang, S. F. (1984). A comparison of the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers to 1-butene by pea epicotyls and by a cell-free system. Planta, 160(1), 84-87. [Link]

  • Botting, N. P., et al. (1993). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chemical Communications, (19), 1503-1505. [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Cyclopropylamino)cyclobutane-1-carboxylic acid proper disposal procedures

An authoritative, step-by-step guide to the operational handling and disposal of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid . As a Senior Application Scientist, I recognize that in the fast-paced environment of dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the operational handling and disposal of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid .

As a Senior Application Scientist, I recognize that in the fast-paced environment of drug discovery, chemical building blocks are often treated with a "one-size-fits-all" safety approach. However, non-natural amino acid derivatives possess unique physicochemical properties that demand specific, causality-driven handling and disposal protocols[1]. This guide provides a self-validating system of standard operating procedures (SOPs) designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity.

Section 1: Chemical Profile & Hazard Assessment

Before initiating any experiment, we must understand the molecule's fundamental behavior. 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is a conformationally constrained, non-natural amino acid frequently utilized in medicinal chemistry.

Table 1: Physicochemical and Hazard Profile

Property Specification
Chemical Name 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid
CAS Number 1251286-12-0
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Physical State Solid (Powder)

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |

Mechanistic Insight: Because this compound contains both a secondary amine and a carboxylic acid on the same cyclobutane carbon, it exists primarily as a zwitterion at physiological pH. This amphoteric nature means it can act as both a weak acid and a weak base[2]. Consequently, its solubility profile and reactivity in waste streams are highly dependent on the pH of the surrounding medium. Mixing this compound with strong oxidizers or concentrated mineral acids in a communal waste carboy can lead to unpredictable precipitation or exothermic degradation[3].

Section 2: Operational Workflow & Handling Protocol

To prevent contamination and respiratory irritation (H335), follow this step-by-step methodology for safe handling during reaction setup:

  • PPE Verification: Equip standard personal protective equipment: nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat[4].

  • Static-Free Weighing: Non-natural amino acid powders often accumulate static charge, leading to aerosolization. Use an anti-static weighing boat and a grounded stainless-steel spatula. Perform all weighing inside a localized exhaust ventilation (LEV) system or a certified fume hood to prevent inhalation of airborne particulates[5].

  • Quantitative Transfer: When transferring the solid to a reaction vessel, rinse the weighing boat with the primary reaction solvent (e.g., DMF, DMSO, or aqueous buffer). This ensures a quantitative transfer of the reagent and minimizes the amount of contaminated solid waste generated.

Section 3: Step-by-Step Disposal Procedures

The disposal of organic amino acid derivatives must strictly adhere to Resource Conservation and Recovery Act (RCRA) principles or equivalent local environmental regulations[6]. Never dispose of this compound down the sanitary sewer [1].

Protocol A: Solid Waste Management
  • Chemical Collection: Gather all unused, expired, or spilled powder in its original container or a compatible High-Density Polyethylene (HDPE) jar.

  • Consumables Segregation: Place all contaminated weighing papers, pipette tips, and disposable spatulas into a heavy-duty, leak-proof plastic bag[7].

  • Containment: Transfer the sealed bag into a designated, rigid "Solid Hazardous Waste" container. Label the container clearly as "Hazardous Solid Waste - Organic Amino Acid Derivative"[2].

Protocol B: Liquid Waste Management (Reaction Mixtures & HPLC Fractions)

The zwitterionic nature of the compound dictates that liquid waste must be segregated based on the solvent system used.

  • Aqueous Solutions:

    • Causality Check: Why adjust the pH? Unneutralized amphoteric compounds can precipitate and form sludges in communal waste carboys, complicating incineration and potentially clogging disposal equipment.

    • Action: Adjust the solution pH to a neutral range (pH 6–8) using dilute NaOH or HCl[1].

    • Disposal: Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy.

  • Organic Solutions (Non-Halogenated):

    • If the compound is dissolved in solvents like DMSO, Methanol, or Acetonitrile, collect the mixture in a "Non-Halogenated Organic Waste" container[6].

  • Organic Solutions (Halogenated):

    • If the reaction utilizes Dichloromethane (DCM) or Chloroform, the waste must be strictly segregated into a "Halogenated Organic Waste" container.

    • Causality Check: Incineration facilities process halogenated waste at specifically calibrated temperatures to prevent the release of highly toxic dioxins and corrosive hydrogen chloride gas. Mixing non-halogenated and halogenated waste drastically increases disposal costs and environmental hazards[3][7].

Section 4: Spill Response Plan

A self-validating safety system must account for operational failures. In the event of an accidental release, execute the following:

  • Minor Solid Spill: Do not dry sweep, as this generates hazardous dust. Lightly moisten the powder with water or a compatible solvent to suppress aerosolization[2]. Sweep up the dampened material using a dedicated brush and dustpan, and deposit it into the solid hazardous waste bin.

  • Minor Liquid Spill: Surround the spill with an inert, universal absorbent (e.g., vermiculite or commercial spill pads). Once the liquid is fully absorbed, collect the saturated material and dispose of it as solid hazardous waste[7]. Wash the affected benchtop area thoroughly with soap and water.

Section 5: Disposal Decision Workflow

To streamline laboratory operations and ensure compliance at a glance, follow this logical decision tree for the disposal of 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid based on its physical state.

DisposalWorkflow Start 1-(Cyclopropylamino)cyclobutane- 1-carboxylic acid Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid BinSolid Solid Hazardous Waste Container Solid->BinSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Check pH Halogenated Contains Halogens? (e.g., DCM, Chloroform) Organic->Halogenated BinAqueous Aqueous Hazardous Waste Container Neutralize->BinAqueous BinNonHalo Non-Halogenated Solvent Waste Halogenated->BinNonHalo No BinHalo Halogenated Solvent Waste Halogenated->BinHalo Yes

Logical decision tree for the segregation and disposal of amino acid derivative waste streams.

References

  • American Elements. "1251286-12-0 | 1-(cyclopropylamino)cyclobutane-1-carboxylic acid." americanelements.com.[Link]

  • Yale Environmental Health & Safety. "Management of Hazardous Waste Procedure." yale.edu.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.[Link]

Sources

Handling

Personal protective equipment for handling 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid

As an advanced building block in peptidomimetic synthesis and drug discovery, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) offers unique structural rigidity due to its cyclobutane ring and second...

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Author: BenchChem Technical Support Team. Date: March 2026

As an advanced building block in peptidomimetic synthesis and drug discovery, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid (CAS: 1251286-12-0) offers unique structural rigidity due to its cyclobutane ring and secondary cyclopropylamine [1]. However, handling unnatural amino acids requires rigorous safety and logistical protocols. This guide provides researchers and drug development professionals with a field-proven, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Mechanistic Causality

To handle chemicals safely, researchers must understand the why behind the hazards. Based on standard Safety Data Sheets (SDS) for this class of compounds, 1-(Cyclopropylamino)cyclobutane-1-carboxylic acid is classified under GHS as an irritant (H302, H315, H319, H335) [2].

  • Zwitterionic Irritation: The molecule contains both a highly basic secondary amine and an acidic carboxylic acid. When the fine powder contacts the moisture of the eyes, respiratory tract, or sweating skin, it undergoes localized acid-base equilibria. This zwitterionic buffering effect can disrupt the natural pH of mucous membranes, causing acute irritation.

  • Aerosolization and Static Charge: Unnatural amino acids are typically supplied as lyophilized or finely milled powders. These powders are highly susceptible to triboelectric charging (static electricity). When opening a container, static repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard and contaminating the workspace [3].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about matching the barrier material to the specific chemical and operational risks. All quantitative and qualitative PPE requirements are summarized below.

PPE CategoryRecommended EquipmentMechanistic Causality & Operational Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ingress of airborne particulates generated by static discharge. Standard safety glasses with side shields are insufficient for fine powders.
Hand Protection Nitrile gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance against polar aprotic solvents (e.g., DMF, DMSO, NMP) universally used to solubilize amino acids for peptide coupling. Do not use latex.
Body Protection Flame-resistant (FR) lab coatProtects against accidental ignition if the compound is being handled near reactive coupling reagents (e.g., HATU, PyBOP) or flammable solvents.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a certified fume hood. Filters out particles with aerodynamic diameters typical of milled amino acid powders.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By controlling the environment, you eliminate the variables that lead to exposure.

Step 1: Environmental Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Wipe the interior of the fume hood and the analytical balance with an anti-static wipe or a lightly damp paper towel to ground the work surface.

Step 2: Weighing and Transfer
  • Vessel Acclimation: If the compound is stored at 2-8°C [2], allow the sealed container to reach room temperature before opening to prevent condensation, which can degrade the carboxylic acid moiety.

  • Anti-Static Handling: Use a grounded, anti-static weighing boat and a metal spatula. Avoid plastic spatulas, which generate static electricity through friction.

  • Closed-System Transfer: Once weighed, transfer the powder into a reaction vial and seal it with a septum cap before removing it from the balance area.

Step 3: Solubilization
  • Solvent Addition: Inject the solvent (e.g., DMF) through the septum using a syringe. This closed-system approach ensures that any displacement of air does not blow powder out of the vessel.

  • Agitation: Vortex gently until complete dissolution is achieved before adding any coupling reagents or bases (e.g., DIPEA).

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.

Spill Cleanup Protocol
  • Containment (Do not dry sweep): Dry sweeping aerosolizes the powder. Immediately cover the spilled powder with paper towels lightly dampened with water or a 1% sodium bicarbonate solution.

  • Collection: Use a non-sparking scoop or a stiff piece of cardboard to push the damp mass into a wide-mouth hazardous waste container.

  • Decontamination: Wipe the affected surface with a wet paper towel, followed by a standard laboratory detergent, to remove any residual zwitterionic film.

Waste Disposal Segregation
  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and cleanup materials in a designated solid hazardous waste bin.

  • Liquid Waste: Reaction mixtures containing this compound dissolved in DMF/DMSO must be routed to Non-Halogenated Organic Waste , unless halogenated solvents (like DCM) were used in the extraction process, in which case it goes to Halogenated Waste .

Workflow Visualization

Below is the logical workflow mapping the safe handling and emergency spill response for unnatural amino acid derivatives.

G Storage Chemical Storage (Dry, 2-8°C) PPE Don PPE & Prepare Fume Hood Storage->PPE Retrieve Compound Weighing Anti-static Weighing & Transfer PPE->Weighing Safe Handling Reaction Solubilization & Reaction Setup Weighing->Reaction Proceed to Synthesis Spill Accidental Spill or Aerosolization Weighing->Spill Static Discharge/Drop Reaction->Spill Vessel Leak Disposal Hazardous Waste Segregation Reaction->Disposal Liquid/Reaction Waste Cleanup Wet Wiping & Containment Spill->Cleanup Immediate Action Cleanup->Disposal Solid Waste

Workflow for the safe handling, transfer, and spill management of unnatural amino acid derivatives.

References

  • American Elements. "1-(cyclopropylamino)cyclobutane-1-carboxylic acid Safety Data Sheet (SDS)." American Elements Science Toolbox. Available at: [Link]

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